molecular formula C11H10 B7769990 2-Methylnaphthalene CAS No. 7419-61-6

2-Methylnaphthalene

Cat. No.: B7769990
CAS No.: 7419-61-6
M. Wt: 142.20 g/mol
InChI Key: QIMMUPPBPVKWKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylnaphthalene (CAS Registry Number 91-57-6) is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C¹¹H¹⁰ and a molecular weight of 142.20 g/mol . It is a white crystalline solid at room temperature, with a melting point of 34-36°C and a boiling point of 241-242°C . This compound is a natural constituent of crude oil and coal tar, and it is a common environmental contaminant found in atmospheric measurements, roofing tars, and creosote . Its major industrial application is as a key starting material in the synthesis of 2-methyl-1,4-naphthoquinone (menadione), a precursor for Vitamin K . It also serves as an intermediate in the synthesis of various pesticides and has historically been used as a moth repellent for textiles . In research, this compound is a subject of significant interest in environmental and toxicological studies. It is one of the most abundant PAHs in polluted air, and its atmospheric oxidation mechanism, initiated by OH radicals, is a key area of investigation for understanding the fate of airborne pollutants . Toxicological studies show that it can be metabolically activated, primarily in the lungs, leading to glutathione depletion and covalent binding to cellular proteins . While some feeding studies in mice have reported non-oncogenic lesions like alveolar proteinosis, others have concluded that it lacks unequivocal oncogenic potential . This compound is for research use only. It is NOT APPROVED for human or veterinary diagnostic or therapeutic uses. Handle with care, as it is harmful by inhalation, ingestion, or skin absorption, and may cause irritation to the skin, eyes, and respiratory tract .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylnaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10/c1-9-6-7-10-4-2-3-5-11(10)8-9/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIMMUPPBPVKWKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10
Record name 2-METHYLNAPHTHALENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20668
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2-METHYLNAPHTHALENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1276
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4020878
Record name 2-Methylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4020878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

2-methylnaphthalene is a white crystalline solid. (NTP, 1992), Liquid, Crystals; [ACGIH], CRYSTALS., White crystalline solid.
Record name 2-METHYLNAPHTHALENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20668
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Naphthalene, 2-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Methylnaphthalene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1950
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 2-METHYLNAPHTHALENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1276
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name 2-METHYLNAPHTHALENE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/540
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Boiling Point

466 to 468 °F at 760 mmHg (NTP, 1992), 241.1 °C, 241 °C, 466-468 °F
Record name 2-METHYLNAPHTHALENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20668
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2-METHYLNAPHTHALENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5274
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 2-METHYLNAPHTHALENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1276
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name 2-METHYLNAPHTHALENE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/540
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Flash Point

208 °F (NTP, 1992), 98 °C (208.4 °F) Closed cup, 208 °F
Record name 2-METHYLNAPHTHALENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20668
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2-METHYLNAPHTHALENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5274
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 2-METHYLNAPHTHALENE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/540
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), In water, 24.6 mg/L at 25 °C, Miscible with alcohol and ether, Solubility in water, g/100ml at 25 °C: 0.003
Record name 2-METHYLNAPHTHALENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20668
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2-METHYLNAPHTHALENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5274
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 2-METHYLNAPHTHALENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1276
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

1.0058 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.0058 at 20 °C/4 °C, Relative density (water = 1): 1.00, 1.0058
Record name 2-METHYLNAPHTHALENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20668
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2-METHYLNAPHTHALENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5274
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 2-METHYLNAPHTHALENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1276
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name 2-METHYLNAPHTHALENE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/540
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Vapor Pressure

0.05 [mmHg], 0.055 mm Hg at 25 °C, Vapor pressure, Pa at °C: 9
Record name 2-Methylnaphthalene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1950
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 2-METHYLNAPHTHALENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5274
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 2-METHYLNAPHTHALENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1276
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Color/Form

Monoclinic crystals from alcohol, Solid or crystalline

CAS No.

91-57-6, 7419-61-6
Record name 2-METHYLNAPHTHALENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20668
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2-Methylnaphthalene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91-57-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylnaphthalene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091576
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Naphthylmethyl radical
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007419616
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-METHYLNAPHTHALENE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3575
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Naphthalene, 2-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Methylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4020878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methylnaphthalene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.890
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-METHYLNAPHTHALENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8MCX3C16H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-METHYLNAPHTHALENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5274
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 2-METHYLNAPHTHALENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1276
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name 2-METHYLNAPHTHALENE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/540
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Melting Point

94.3 °F (NTP, 1992), 34.6 °C, 35 °C, 94.3 °F
Record name 2-METHYLNAPHTHALENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20668
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2-METHYLNAPHTHALENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5274
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 2-METHYLNAPHTHALENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1276
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name 2-METHYLNAPHTHALENE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/540
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Synthetic Methodologies and Mechanistic Pathways of 2 Methylnaphthalene Formation

Industrial-Scale Synthesis Routes to 2-Methylnaphthalene (B46627)

On an industrial scale, this compound is primarily sourced through two main routes: the catalytic conversion of its isomer, 1-methylnaphthalene (B46632), and as a direct product from the fractional distillation of coal tar.

The catalytic isomerization of 1-methylnaphthalene is an important process for producing this compound, especially for transforming less industrially demanded 1-methylnaphthalene into its more valuable isomer. bcrec.idgoogle.com This process is a key step in the synthesis of 2,6-dimethylnaphthalene (B47086), a monomer for high-performance polymers like polyethylene (B3416737) naphthalate (PEN). rsc.org The reaction is typically performed over solid acid catalysts, with various types of zeolites being extensively studied for their efficacy.

Zeolite catalysts, such as HBEA, Y zeolite, and H-ZSM-5, are effective due to their thermal stability, specific pore structures, and high activity. google.comresearchgate.netrepec.org The process involves passing 1-methylnaphthalene over a fixed-bed reactor containing the zeolite catalyst at elevated temperatures. bcrec.id For instance, using a modified Y zeolite with a specific unit cell constant (≤ 24.37 Å) at temperatures between 350 to 600 °C has been shown to provide a long catalyst life, making the process suitable for industrial-scale production. google.com Similarly, research using a mixed-acid-treated HBEA zeolite catalyst demonstrated a this compound yield of 65.84% at a reaction temperature of 623 K, with a low catalyst deactivation rate. bcrec.id The presence of a hydrogen atmosphere and the use of catalysts supporting metals like Ni, Pd, Pt, Ru, or Rh can dramatically improve catalyst life. google.com

The reaction mechanism involves the interaction of 1-methylnaphthalene with the acid sites of the zeolite catalyst, leading to the formation of intermediates that rearrange to the more thermodynamically stable this compound isomer. researchgate.net

Catalyst Performance in 1-Methylnaphthalene Isomerization
CatalystReaction TemperatureAchieved Yield/Selectivity of this compoundSource
Y Zeolite (modified)350 - 600 °CHigh yield with long catalyst life google.com
Mixed Acids-Treated HBEA Zeolite623 K (350 °C)65.84% yield bcrec.id
5 wt%Ni/H-ZSM-5Not specified96.2 mol% selectivity repec.org

Coal tar, a byproduct of coal carbonization, is a primary natural source of this compound. google.comcdc.gov The process of isolating this compound from coal tar is a physical separation method based on distillation and crystallization. cdc.govgoogle.com

The initial step involves the fractional distillation of crude coal tar. google.comenvironmentclearance.nic.in A "middle fraction" or "naphthalene oil" fraction, which boils in the range of approximately 240-245 °C, is collected. environmentclearance.nic.inchembk.com This fraction is rich in both 1-methylnaphthalene and this compound. google.comnih.gov Before further processing, this fraction is often washed to remove basic substances like nitrogen-containing compounds and phenols. google.comcdc.govenvironmentclearance.nic.in

Following the initial distillation and washing, the methylnaphthalene-rich fraction is cooled. This cooling process induces the crystallization of this compound, which is then separated by filtration. cdc.gov The remaining liquid, or filtrate, is rich in 1-methylnaphthalene and can be redistilled or used as a feedstock for the isomerization process described previously. google.comcdc.gov

Typical Steps in this compound Extraction from Coal Tar
StepDescriptionSource
Fractional DistillationCoal tar is distilled to separate fractions. The naphthalene (B1677914)/methylnaphthalene fraction is collected (boiling point ~210-225 °C for crude naphthalene). google.com
Chemical WashingThe fraction is treated to remove impurities such as phenols and basic nitrogenous compounds. google.comcdc.gov
CrystallizationThe purified fraction is cooled to induce the crystallization of this compound. cdc.gov
SeparationThe crystallized this compound is separated from the liquid (rich in 1-methylnaphthalene) by filtration. cdc.gov

Catalytic Isomerization of 1-Methylnaphthalene

Fundamental Formation Mechanisms in Extreme Environments

Scientific studies have identified pathways for the formation of this compound in the unique conditions of outer space and planetary atmospheres, which are characterized by extremely low temperatures and the presence of specific radical species.

In the low-temperature environment of the interstellar medium (ISM), typically around 10 K, a key formation mechanism for this compound has been identified through single collision experiments. researchgate.netacs.orgosti.govuhmreactiondynamics.org This pathway involves the bimolecular collision of two non-PAH reactants: a tolyl radical (either para-tolyl or meta-tolyl) and vinylacetylene. researchgate.netacs.orgrsc.org

Crucially, this reaction can proceed without an entrance barrier, initiated by the formation of a van der Waals complex. acs.orgosti.govrsc.org The tolyl radical adds to a carbon atom of the vinylacetylene molecule, leading to the formation of a C11H11 radical intermediate. researchgate.netosti.gov This is followed by a sequence of isomerizations, including hydrogen transfers and ring closures, ultimately leading to the formation of 1- and this compound after the dissociation of a hydrogen atom. researchgate.netacs.orgrsc.org Because this process is barrierless, it is considered a viable route for the synthesis of methyl-substituted PAHs in the extreme cold of interstellar molecular clouds. acs.orgrsc.orgresearchgate.net

The same fundamental mechanism active in the interstellar medium is also proposed to be significant in the hydrocarbon-rich atmospheres of planets and their moons, such as Saturn's moon Titan. acs.orgosti.govrsc.org These atmospheres, while warmer than the ISM, are still low-temperature environments (e.g., 94-200 K on Titan) where barrierless reactions are key. uhmreactiondynamics.orgrsc.org

The reaction between the tolyl radical and vinylacetylene provides a direct, gas-phase route to this compound without the need for pre-existing aromatic rings. acs.orgnih.gov The process is initiated by the barrierless addition of the radical to vinylacetylene, forming a radical intermediate that undergoes isomerization and hydrogen loss to yield the stable this compound molecule. acs.orgrsc.org This mechanism contributes to the chemical complexity and potential formation of larger aromatic structures observed in these planetary environments. acs.orgosti.gov

Bimolecular Collision Pathways in Interstellar Medium Analogs

Formation in Combustion Processes

This compound is a well-established product of the incomplete combustion of organic materials, including fossil fuels and biomass. osti.govwikipedia.orgresearchgate.net Its formation in high-temperature environments like combustion flames involves complex reaction networks. nih.gov

The formation pathways for PAHs in combustion are varied, but a significant route to methyl-substituted PAHs involves reactions of substituted aromatic radicals. acs.orgosti.gov For instance, the reaction pathways of the tolyl radical with small unsaturated hydrocarbons like acetylene (B1199291) or vinylacetylene are crucial. acs.orgrsc.org The hydrogen abstraction-acetylene addition (HACA) mechanism is a classical pathway for the growth of PAHs, where a hydrogen atom is abstracted from an aromatic ring, followed by the addition of an acetylene molecule, leading to ring growth. uhmreactiondynamics.orgmdpi.comjst.go.jpacs.org While HACA typically describes the growth of unsubstituted PAHs, similar radical addition mechanisms are responsible for forming substituted ones. acs.orgmdpi.com

Chemical Reactivity and Advanced Transformation Mechanisms of 2 Methylnaphthalene

Oxidation Reactions of 2-Methylnaphthalene (B46627)

The oxidation of this compound is a significant transformation process, both in atmospheric chemistry and in industrial synthesis. Its reactivity is characterized by the interplay between the aromatic naphthalene (B1677914) core and the activating methyl group. This section delves into the intricate mechanisms of its oxidation, from atmospheric degradation pathways initiated by hydroxyl radicals to controlled catalytic processes for the synthesis of valuable quinone derivatives.

In the atmosphere, this compound (2-MN) is primarily degraded through oxidation reactions initiated by hydroxyl (OH) radicals. rsc.orgresearchgate.netacs.org These reactions are complex and lead to the formation of various oxygenated products, contributing to the formation of secondary organic aerosol (SOA). escholarship.orgcopernicus.orgescholarship.orgcopernicus.org The initial step in this process is the addition of an OH radical to the aromatic rings of 2-MN, which can occur at different positions to form various radical adducts. rsc.orgresearchgate.netacs.org

The atmospheric oxidation of this compound is predominantly initiated by the addition of hydroxyl radicals to the aromatic ring, leading to the formation of 2-MN-n-OH adducts, denoted as Rn (where n = 1–8 represents the position of OH addition). rsc.orgresearchgate.netacs.org The fates of the α-adduct (R1, with OH at the C1 position) and the β-adduct (R3, with OH at the C3 position) are notably different. rsc.org

Following its formation, the R1 adduct reacts with molecular oxygen (O₂) primarily through O₂ addition at the C₂ position, forming peroxy radicals designated as R1-2OO-a/s. rsc.orgresearchgate.net These peroxy radicals are at a crucial branching point, able to undergo either bimolecular reactions, typically with nitric oxide (NO), or unimolecular isomerization through intramolecular hydrogen shifts. rsc.orgresearchgate.net While bimolecular reactions can occur, unimolecular pathways are often dominant in the degradation of these adducts. rsc.orgresearchgate.net Another potential pathway for the OH-adducts is reaction with nitrogen dioxide (NO₂) to form nitro-containing products. escholarship.org

Table 1: Key Radical Intermediates in the Atmospheric Oxidation of this compound

Radical IntermediateDescriptionSubsequent Reactions
Rn (2-MN-n-OH) OH radical adducts formed by addition to the aromatic ring of this compound.Reaction with O₂ to form peroxy radicals.
R1 (α-adduct) OH radical addition at the C1 position.Reacts with O₂ to form R1-2OO-a/s.
R3 (β-adduct) OH radical addition at the C3 position.Fate is different from R1, with a more significant role for tricyclic intermediates. rsc.org
R1-2OO-a/s Peroxy radicals formed from the addition of O₂ to the R1 adduct at the C2 position.Undergoes bimolecular reactions (e.g., with NO) or unimolecular isomerization. rsc.orgresearchgate.net

A dominant fate of the R1-2OO peroxy radicals is unimolecular isomerization via an intramolecular hydrogen shift from the hydroxyl group to the peroxy group. rsc.orgresearchgate.netacs.org This pathway is significant and is a primary route for the formation of dicarbonyl compounds, which have been observed in experimental studies. rsc.orgresearchgate.net The intramolecular H-shift becomes a more prominent pathway due to the nature of other competing reactions. acs.org The subsequent reactions of these primary dicarbonyl products can lead to the formation of compounds like methyl phthalic anhydride. copernicus.org

The formation of tricyclic radical intermediates from the ring-closure of the R1-2OO peroxy radical has been found to play a limited role in the atmospheric oxidation of this compound. rsc.orgresearchgate.net This is because the formation of these tricyclic intermediates is an endothermic and reversible process. rsc.orgresearchgate.netacs.org This is in contrast to the oxidation of simpler aromatic compounds like benzene, where analogous bicyclic radical intermediates play a crucial role. rsc.org However, for the R3 adduct, the formation of tricyclic intermediates is considered to be more significant, following a pathway more analogous to that of the benzene-OH adduct. rsc.org

The selective oxidation of this compound is a key industrial process for the synthesis of 2-methyl-1,4-naphthoquinone, commonly known as menadione (B1676200) or vitamin K3. ajrconline.orgajrconline.orgacs.orgacs.org This process requires the careful selection of catalysts and oxidizing agents to achieve high yields and selectivity, moving away from older, less environmentally friendly methods.

A variety of metal-based catalysts have been developed to facilitate the oxidation of this compound to menadione. A classic, though environmentally unfavorable, method involves the use of chromium trioxide (CrO₃) in sulfuric acid. ajrconline.orgacademie-sciences.fr

Modern catalytic systems aim for cleaner and more efficient synthesis. These include:

Palladium(II)-polystyrene sulfonic acid resin: This heterogeneous catalyst, in conjunction with hydrogen peroxide (H₂O₂) in acetic acid, has been shown to produce menadione in yields of 50-60%. beilstein-journals.orgoup.com

Gold nanoparticles: Gold nanoparticles supported on hypercrosslinked polystyrene have been used with peracetic acid as the oxidant, achieving high conversion and selectivity. beilstein-journals.org

Polyoxometalate-based coordination polymers (POMCPs): These have been employed as heterogeneous catalysts with H₂O₂. beilstein-journals.org

Iron tetrasulfophthalocyanine (FePcS): Supported on silica, this catalyst, when used with tert-butyl hydroperoxide (tBuOOH), is effective for the oxidation of 2-methyl-1-naphthol (B1210624) to menadione. academie-sciences.frcapes.gov.br

Metalloporphyrins: Water-soluble metalloporphyrins, such as MnTPPS or FeTMPS, can catalyze the oxidation of this compound using potassium monopersulfate as the oxidant, producing both 2-methyl-1,4-naphthoquinone and 6-methyl-1,4-naphthoquinone. acs.orgacs.org

Methyltrioxorhenium(VII) (MTO): This catalyst is highly active for the oxidation of this compound with hydrogen peroxide in a strongly acidic reaction system, such as glacial acetic acid. ajrconline.orgajrconline.org

Sulfuric Acid: In a simpler system, sulfuric acid itself can catalyze the oxidation of this compound with hydrogen peroxide in acetic acid, with reported yields of up to 81.3%. scientific.netresearchgate.net

Selenium-substituted MCM-41 (SeMCM-41): This molecular sieve has been used as a catalyst with hydrogen peroxide in acetic acid, demonstrating good substrate conversion and product selectivity. researchgate.net

Table 2: Catalytic Systems for the Oxidation of this compound to Menadione (Vitamin K3)

CatalystOxidantSolventKey Findings
Chromium trioxide (CrO₃) -Sulfuric AcidTraditional method, generates significant chromium-containing waste. ajrconline.orgacademie-sciences.fr
Palladium(II)-polystyrene sulfonic acid resin Hydrogen PeroxideAcetic AcidYields of 50-60% achieved; catalyst is reusable. beilstein-journals.orgoup.com
Gold nanoparticles on hypercrosslinked polystyrene Peracetic AcidGlacial Acetic AcidAchieved 96% conversion and 75% selectivity. beilstein-journals.org
Polyoxometalate-based coordination polymers (POMCPs) Hydrogen Peroxide-Used as heterogeneous catalysts. beilstein-journals.org
Iron tetrasulfophthalocyanine (FePcS) on silica tert-Butyl Hydroperoxide-Efficient for the oxidation of 2-methyl-1-naphthol. academie-sciences.frcapes.gov.br
Metalloporphyrins (e.g., MnTPPS, FeTMPS) Potassium MonopersulfateAqueous SolutionQuantitative oxidation to a mixture of quinones. acs.orgacs.org
Methyltrioxorhenium(VII) (MTO) Hydrogen PeroxideGlacial Acetic AcidHighly active catalyst requiring a strong acidic medium. ajrconline.orgajrconline.org
Sulfuric Acid Hydrogen PeroxideAcetic AcidYields up to 81.3% reported. scientific.netresearchgate.net
SeMCM-41 Hydrogen PeroxideAcetic AcidExhibits excellent substrate conversion and product selectivity. researchgate.net

Catalytic Oxidation to Quinone Derivatives (e.g., for Vitamin K3 synthesis)

Acid-Catalyzed Oxidation Systems

The oxidation of this compound in acid-catalyzed systems is a significant transformation, primarily yielding 2-methyl-1,4-naphthoquinone, a compound also known as menadione or vitamin K3. ajrconline.orgscientific.net Various oxidizing agents and catalytic systems have been explored to optimize this reaction.

Hydrogen peroxide (H₂O₂) is a commonly employed oxidant in these systems, often in conjunction with a mineral acid catalyst like sulfuric acid (H₂SO₄) or in a solvent such as glacial acetic acid. ajrconline.orgscientific.net For instance, the oxidation of this compound with hydrogen peroxide in acetic acid, catalyzed by sulfuric acid, can achieve a yield of 2-methyl-1,4-naphthoquinone as high as 81.3%. scientific.net The efficiency of this reaction is influenced by several parameters, including reaction temperature, reaction time, the concentration of hydrogen peroxide, and the quantity of the acid catalyst. scientific.net

Another approach involves the use of chromic acid in an acetic acid solution. ajrconline.org In this method, this compound dissolved in acetic acid is added to a mixture of chromic acid and aqueous acetic acid. ajrconline.org The reaction temperature is typically maintained between 30-65°C during the addition and then raised to 60-65°C. ajrconline.org Chromium (VI) has been shown to be an effective catalyst for this oxidation, leading to high yield and regioselectivity. ajrconline.org

Metalloporphyrin catalysts in the presence of potassium monopersulfate have also been utilized for the oxidation of this compound. acs.orgcapes.gov.br This method can quantitatively oxidize this compound to a mixture of 2-methyl-1,4-naphthoquinone and 6-methyl-1,4-naphthoquinone. acs.orgcapes.gov.br Isotopic labeling studies with ¹⁸O-labeled water suggest that the reaction proceeds mainly through a cytochrome P-450-type oxygenation mechanism, involving the transfer of an oxygen atom from a metal-oxo intermediate. acs.org

The choice of catalyst and reaction conditions plays a crucial role in the selectivity and yield of the desired product. While metal catalysts and mineral acids can be effective, they also present environmental and economic drawbacks, such as reactor corrosion and waste generation. google.com

Table 1: Acid-Catalyzed Oxidation of this compound

Oxidizing Agent Catalyst/Solvent Key Findings Reference
Hydrogen Peroxide Sulfuric Acid / Acetic Acid Yield of 2-methyl-1,4-naphthoquinone up to 81.3%. scientific.net
Chromic Acid Acetic Acid High yield and regioselectivity. ajrconline.org
Hydrogen Peroxide MeReO₃ / Glacial Acetic Acid 80% yield with 7-9/1 regioselectivity. ajrconline.org
Potassium Monopersulfate Metalloporphyrins (MnTPPS or FeTMPS) Quantitative oxidation to 2-methyl-1,4-naphthoquinone and 6-methyl-1,4-naphthoquinone. acs.orgcapes.gov.br

Hydrogenation and Hydroconversion of this compound

The selective hydrogenation of this compound to methyltetrahydronaphthalenes is a key process for upgrading aromatic-rich feedstocks. This reaction involves the partial saturation of one of the aromatic rings, leading to the formation of isomers such as 6-methyl-1,2,3,4-tetrahydronaphthalene (B155827) (6-MT). researchgate.netresearcher.life

Various catalysts have been investigated for this transformation. Nickel-based catalysts, for instance, have demonstrated effectiveness. A series of Ni-based catalysts (20 wt.%) prepared at different reduction temperatures were studied for the hydrogenation of this compound. researchgate.net Using a NiO/Al₂O₃ catalyst reduced at 370°C, a 90.8% conversion of this compound and a 59.7% yield of 6-MT were achieved under optimized conditions of 4 MPa and 340°C for 8 hours. researchgate.net The symbiotic effect of a heterostructured Ni-NiO over γ-Al₂O₃ was found to be crucial for the desired catalytic performance. researchgate.netresearcher.life

Sulfur-containing nickel catalysts have also been employed for the selective hydrogenation of this compound. google.com A supported nickel sulfide (B99878) catalyst (NiS) on alumina (B75360) demonstrated the ability to convert over 90% of this compound to methyltetrahydronaphthalene with minimal conversion to the fully saturated methyldecahydronaphthalene and negligible hydrocracking. google.com This highlights the high selectivity of such catalysts for partial hydrogenation. google.com

The hydrocracking of this compound is a more intensive process than selective hydrogenation and involves the breaking of C-C bonds within the ring structure, leading to a variety of smaller hydrocarbon products. This process is a complex series of parallel reactions that can generate over 100 different products. doi.org

The reaction pathways for the hydrocracking of methylnaphthalenes generally include several key steps:

Isomerization: Rearrangement of the methyl group on the naphthalene ring system. doi.org

Partial and Complete Hydrogenation: Formation of methyltetrahydronaphthalenes and methyldecahydronaphthalenes. doi.org

Ring-Opening: Cleavage of the saturated ring to form alkylbenzenes, such as C11 alkylbenzenes. doi.org

Side Chain Cracking: Breaking of the alkyl side chain to produce lower-carbon alkylbenzenes. doi.org

Isomerization and Ring-Unopened Products: Formation of compounds like indane and its alkyl-substituted derivatives. doi.org

Bifunctional catalysts, which possess both metal (for hydrogenation/dehydrogenation) and acid (for cracking and isomerization) sites, are typically used for hydrocracking. researchgate.netrsc.org For example, Pt/mordenite (B1173385) catalysts can promote the hydroconversion of this compound through a complex reaction network that includes isomerization, hydrogenation, ring contraction, ring opening, and cracking. researchgate.net The hydrocracking of polyaromatic compounds on such catalysts often begins with the saturation of an aromatic ring, followed by dealkylation, isomerization, and finally, the cracking of the naphthenic rings and paraffinic side chains. rsc.org

The conversion of this compound during hydrocracking can be influenced by reaction conditions and the presence of other compounds. For instance, in a mixture with other aromatics, this compound may exhibit lower conversion rates compared to 1-methylnaphthalene (B46632) or larger polyaromatics like phenanthrene (B1679779) and anthracene, which can be attributed to its resonance stabilization. lidsen.com

The properties of the catalyst play a critical role in determining the selectivity of this compound hydrogenation. Key factors include the active metal, the nature of the support, metal particle size, and the balance between metal and acid functions in bifunctional catalysts. mdpi.com

For selective hydrogenation to methyltetralins, the choice of metal is important. For instance, palladium on carbon (Pd/C) catalysts can completely convert this compound to methyltetralins at temperatures as low as 250°C, without significant formation of methyldecalins. osti.gov Nickel-based catalysts are also effective, with selectivity influenced by the support and preparation method. researchgate.net Nickel catalysts supported on different materials (e.g., kieselguhr, SiO₂-Al₂O₃) exhibit different apparent activation energies for hydrogenation, indicating the support's influence on catalytic activity. researchgate.net The selectivity towards cis-/trans-methyldecalin isomers can also vary depending on the catalyst and reaction conditions. researchgate.netacs.org

The porous structure of the catalyst support can also affect selectivity. For example, in the hydrogenation of citral, a similar α,β-unsaturated aldehyde system, the use of different carbon supports (activated carbon vs. graphite) for a platinum catalyst resulted in different selectivities towards the desired unsaturated alcohols. mdpi.com

In hydrocracking, the balance between the hydrogenation function (metal sites) and the cracking/isomerization function (acid sites) is crucial. A strong hydrogenating function, such as dispersed platinum, combined with a Brønsted acidic support like mordenite, can effectively promote the hydroconversion of this compound to a range of valuable hydrocarbons. researchgate.net The addition of a zeolite component, like zeolite Y, to a Pt/Al₂O₃ catalyst can enhance hydrocracking activity. researchgate.net However, increasing the zeolite content can also lead to more extensive cracking of paraffinic components. researchgate.net

Table 2: Hydrogenation and Hydroconversion of this compound

Reaction Type Catalyst Key Findings Reference
Selective Hydrogenation NiO/Al₂O₃ 90.8% conversion of 2-MN, 59.7% yield of 6-MT. researchgate.net
Selective Hydrogenation NiS/Alumina Over 90% conversion to methyltetrahydronaphthalene with minimal over-hydrogenation or cracking. google.com
Hydrocracking Pt/Mordenite Promotes isomerization, hydrogenation, ring contraction, ring opening, and cracking. researchgate.net
Hydrocracking Pt/Al₂O₃ and Y Zeolite Complete conversion of tri-aromatics, with lower conversion of this compound. lidsen.com

Hydrocracking and Ring-Opening Reactions

Alkylation and Methylation Chemistry of this compound

The catalytic methylation of this compound with a methylating agent, typically methanol (B129727), is a key route for the synthesis of dimethylnaphthalene (DMN) isomers. researchgate.netd-nb.info Among the ten possible DMN isomers, 2,6-dimethylnaphthalene (B47086) (2,6-DMN) is of particular industrial interest as a precursor for high-performance polyesters like polyethylene (B3416737) naphthalate (PEN). d-nb.infoscirp.orgscirp.org

Shape-selective zeolite catalysts are widely employed for this reaction to favor the formation of the desired 2,6-DMN isomer. Various zeolites, including HZSM-5, H-beta, and SAPO-11, have been investigated. d-nb.infoscirp.orgacs.org The pore structure and acidity of the zeolite play a crucial role in determining the product distribution. For instance, some researchers suggest that for H-ZSM-5, the reaction may occur on the external surface acid sites located at the channel intersections. researchgate.net

The modification of these zeolites can significantly enhance their catalytic performance. For example, modifying HZSM-5 with NH₄F can improve its catalytic performance by reducing its acidity. researchgate.net Further modification with SrO, however, may decrease activity due to a reduction in the total acid amount and strength, but it can increase the selectivity for 2,6-DMN. researchgate.net Similarly, the impregnation of beta zeolite with zirconium (Zr) has been shown to remarkably enhance its activity and selectivity for 2,6-DMN synthesis, achieving up to 81% conversion of this compound and a 2,6-DMN selectivity of 20%. d-nb.info In contrast, modification with copper (Cu) had an insignificant effect on selectivity. d-nb.info

Transalkylation, another route to DMNs, can be performed by reacting this compound with C₁₀ aromatics over a shape-selective SiO₂–Ni–H-mordenite catalyst. acs.org The presence of Ni and a hydrogen atmosphere can improve catalytic stability by resisting coke formation. acs.org

Table 3: Catalytic Methylation of this compound

Catalyst Methylating Agent Key Findings Reference
Zr-modified beta zeolite Methanol 81% conversion of 2-MN, 20% selectivity for 2,6-DMN. d-nb.info
HZSM-5 modified with NH₄F and SrO Methanol Increased selectivity for 2,6-DMN (up to 64.8% at 10% 2-MN conversion). researchgate.net
SiO₂–Ni–H-mordenite C₁₀ Aromatics 67.1% conversion of 2-MN and 10.7% yield of 2,6-DMN over 100 hours. acs.org
Zeolite-Mediated Methylation (e.g., H-BEA, MCM-41, MTW-type)

Friedel-Crafts Acylation and Alkylation Reactions

Friedel-Crafts reactions are classic electrophilic aromatic substitution methods used to attach acyl or alkyl groups to aromatic rings.

Acylation: The Friedel-Crafts acetylation of this compound has been extensively studied as a route to synthesize various methylacetonaphthone isomers, particularly 2-methyl-6-acetylnaphthalene (2,6-MAN), a valuable intermediate. acs.org The reaction typically employs an acylating agent like acetyl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl₃). acs.orgokstate.edu The distribution of the resulting isomers is highly dependent on the reaction conditions, especially the solvent. acs.orgresearchgate.netrsc.org For example, in nitrobenzene (B124822), β-substitution is favored, yielding a high proportion of 6-acetyl-2-methylnaphthalene. acs.orggoogle.com Conversely, using dichloromethane (B109758) as a solvent tends to favor α-substitution. acs.org A systematic study showed that all seven possible isomers are formed, with yields varying significantly based on the conditions. rsc.org For instance, the yield of the desired 6-isomer can range from as low as 7.4% to as high as 73%. rsc.orggoogle.com

Table 2: Isomer Distribution in Friedel-Crafts Acetylation of this compound

IsomerPosition of Acetyl GroupReported Yield Range (%)Reference
1-Acetyl-2-methylnaphthalene10.3–33 rsc.org
3-Acetyl-2-methylnaphthalene30.8–14 rsc.org
4-Acetyl-2-methylnaphthalene40.8–5.5 rsc.org
5-Acetyl-2-methylnaphthalene50.4–2.0 rsc.org
6-Acetyl-2-methylnaphthalene67.4–73 rsc.org
7-Acetyl-2-methylnaphthalene74.2–58 rsc.org
8-Acetyl-2-methylnaphthalene89–59 rsc.org

Alkylation: The Friedel-Crafts alkylation of this compound has been investigated using long-chain alkenes in the presence of environmentally benign ionic liquids as catalysts. researchgate.net Ethyl-containing amine chloroaluminate ionic liquids modified with HCl have shown to be effective. The reaction variables, including catalyst type, reactant molar ratios, and temperature, have been optimized to achieve excellent conversion and selectivity. A key advantage of this system is that the products are insoluble in the ionic liquid, allowing for easy separation by decantation. researchgate.net

Halogenation Reactions of this compound

Benzylic bromination targets the methyl group of this compound, a crucial functionalization for further synthesis. N-Bromosuccinimide (NBS) is a common reagent for this transformation, known as the Wohl-Ziegler bromination. scribd.com The reaction is typically initiated by light or a radical initiator like azo-bis-isobutyronitrile (AIBN) and carried out in a non-polar solvent such as carbon tetrachloride (CCl₄). scribd.comprepchem.com This method yields 2-(bromomethyl)naphthalene (B188764). prepchem.com However, a significant drawback of using NBS can be the competing bromination of the aromatic ring, leading to undesired byproducts like 1-bromo-2-methylnaphthalene (B105000). tandfonline.com

To improve selectivity, alternative methods have been developed. A highly selective procedure involves using bromine directly as the brominating agent in a non-halogenated solvent like heptane, with lanthanum acetate (B1210297) hydrate (B1144303) as a catalyst. tandfonline.comtandfonline.com This method avoids the use of CCl₄ and provides a practical route for preparing kilogram quantities of 2-(bromomethyl)naphthalene with high selectivity for the benzylic position over the aromatic ring. tandfonline.com Another approach uses visible light irradiation in benzene, which has been shown to be highly effective for the selective photobromination of side-chain methyl groups on arenes with NBS. oup.com

Table 3: Methods for Selective Benzylic Bromination of this compound

ReagentsSolventConditionsKey OutcomeReference
N-Bromosuccinimide, AIBNCarbon TetrachlorideRefluxYields 2-(bromomethyl)naphthalene (60%); can have ring bromination as side reaction. prepchem.comtandfonline.com
Bromine, Lanthanum acetate hydrateHeptane60 °CHighly selective for benzylic bromination, avoiding halogenated solvents. tandfonline.com
N-BromosuccinimideBenzeneVisible light irradiationExtremely effective in increasing reaction selectivity. oup.com

Thermal Degradation and Pyrolysis Studies of this compound

The study of the thermal degradation and pyrolysis of this compound is important for understanding its behavior in high-temperature environments like combustion and its potential for forming polycyclic aromatic compounds (PACs) and soot. acs.orgnih.gov

Pyrolysis studies of this compound have been conducted in flow reactors at temperatures ranging from 800 to 1000 °C. acs.orgnih.gov The major product identified in these studies is naphthalene, which is formed through the loss of the methyl group via hydrogen displacement. acs.orgnih.gov Isomerization to 1-methylnaphthalene is observed as the second most abundant reaction pathway under pyrolytic conditions. acs.org Other products include ethylnaphthalenes and dimethylnaphthalenes, formed from the recombination of methyl radicals with the reactant molecules. acs.orgnih.gov The total yield of carbon dimerization products from this compound pyrolysis at 950 °C is approximately 1%. acs.org

When pyrolysis is conducted in the presence of oxygen (oxidation), the temperature range studied is typically 650 to 950 °C. acs.org In addition to the pyrolysis products, 2-naphthaldehyde (B31174) is formed from the oxidation of the naphthylmethyl radical. acs.orgnih.gov

The thermal desorption behavior of soil contaminated with this compound has also been investigated. researchgate.net At temperatures around 400 °C, partial polymerization of this compound was observed, forming compounds like 2-methylbenzo[b]thiophene. This indicates that at elevated temperatures, chemical conversion and carbonization can occur alongside desorption. researchgate.net

Table 4: Major Products from Thermal Degradation of this compound

ConditionTemperature RangeMajor ProductsReference
Pyrolysis800–1000 °CNaphthalene, 1-Methylnaphthalene, Ethylnaphthalenes, Dimethylnaphthalenes. acs.orgnih.gov
Oxidation650–950 °CNaphthalene, 1-Methylnaphthalene, Ethylnaphthalenes, Dimethylnaphthalenes, 2-Naphthaldehyde. acs.orgnih.gov
Thermal Desorption from Soil~400 °CPolymerized/carbonized products (e.g., 2-methylbenzo[b]thiophene). researchgate.net

Catalytic Systems and Their Application in 2 Methylnaphthalene Chemistry

Heterogeneous Catalysis for 2-Methylnaphthalene (B46627) Transformations

Heterogeneous catalysts are central to the industrial processing of 2-MN due to their ease of separation from the reaction mixture and their potential for regeneration and reuse. The structure and composition of these catalysts are tailored to achieve high activity and selectivity for specific transformations.

Zeolites, with their well-defined microporous structures and tunable acidity, are extensively used in the shape-selective conversion of 2-MN. The relationship between the zeolite's structure and its catalytic activity is a critical factor in determining the product outcome.

The pore dimensions of zeolites play a crucial role in dictating which reactions can occur. For instance, medium-pore zeolites like H-ZSM-5, H-ZSM-11, and H-ZSM-48 are active for the isomerization of 2-MN to 1-methylnaphthalene (B46632) (1-MN) but show low activity for disproportionation reactions that require a bulkier bimolecular transition state. cas.cz In contrast, large-pore zeolites such as H-Y and H-beta exhibit high activity for both isomerization and disproportionation. cas.cz The shape-selective nature of zeolites like H-ZSM-5 can lead to the preferential formation of specific dimethylnaphthalene (DMN) isomers, such as 2,6-DMN and 2,7-DMN, in proportions exceeding thermodynamic equilibrium. cas.cz

The acidity of the zeolite, including the type (Brønsted vs. Lewis) and strength of the acid sites, also significantly influences the reaction. The composition of DMN isomers produced from 2-MN disproportionation is dependent on both the acid strength and the shape-selective properties of the zeolite. cas.cz For the methylation of 2-MN, it has been observed that moderate acidity can lead to a better ratio of 2,6-DMN to 2,7-DMN by inhibiting non-selective surface reactions. psu.edu Quantum chemical studies on H-BEA zeolite have shown that the stability of reaction intermediates within the zeolite pores is governed by steric constraints and van der Waals interactions, which are key to understanding the relationship between zeolite topology and catalytic activity. acs.org

The isomerization of 1-MN to 2-MN, a key step in producing 2,6-DMN, has been systematically studied over beta zeolite. rsc.orgnih.gov Zeolites with 12-membered ring channels like MWW, BEA, and FAU have demonstrated better catalytic activity for this isomerization compared to those with 10-membered ring channels like MFI. nih.govrsc.org

Table 1: Influence of Zeolite Type on this compound Conversion

Zeolite Catalyst Primary Transformation(s) Key Structural/Acidity Feature Reference(s)
H-Y, H-beta Isomerization, Disproportionation Large pores cas.cz
H-Mordenite Isomerization, Selective Disproportionation Medium pores, Acid strength influences DMN selectivity cas.cz
H-ZSM-5 Isomerization, Shape-selective Disproportionation Medium pores, High selectivity for 2,6-/2,7-DMN cas.cz
Beta Zeolite Isomerization of 1-MN to 2-MN 12-membered ring channel rsc.orgnih.gov

Mesoporous materials, such as MCM-41 and SBA-15, offer a larger pore size compared to zeolites, which can be advantageous for converting bulky molecules. However, their amorphous nature often results in lower acidity. To enhance their catalytic activity, these materials are frequently impregnated with metals.

For instance, the impregnation of MCM-41 with copper was found to enhance the conversion of 2-MN during methylation. researchgate.net Nickel-impregnated hexagonal mesoporous silicas (HMS) have demonstrated high activity and selectivity in Friedel-Crafts alkylations involving large molecules like 2-MN. arabjchem.orgcore.ac.uk The large pores of these materials facilitate the conversion of such molecules. arabjchem.org

The introduction of mesoporosity into zeolites can also improve their catalytic performance. A mesoporous ZSM-5, created through desilication, showed higher activity and a longer lifetime in the alkylation of 2-MN with methanol (B129727) to produce 2,6-DMN. dtu.dk This improvement was attributed to the enhanced mass transport provided by the mesopores. dtu.dk

Noble metals like platinum (Pt) and palladium (Pd) are highly effective for hydrogenation and hydroconversion reactions of 2-MN, which are crucial for upgrading aromatic-rich feedstocks into high-quality fuels. umaine.eduresearchgate.net These reactions are typically carried out on bifunctional catalysts that possess both a metal function for hydrogenation/dehydrogenation and an acidic function for isomerization and cracking.

Pt supported on mordenite (B1173385) (Pt/mordenite) has been studied for the hydroconversion of 2-MN. researchgate.net These bifunctional catalysts can promote a complex series of reactions including isomerization, hydrogenation, ring contraction, ring opening, and cracking, leading to the formation of valuable hydrocarbons like alkyl cycloparaffins and paraffins. researchgate.net The balance between the metal and acid functions of the catalyst is critical in controlling the product distribution. researchgate.netntnu.no

In the hydroconversion of paraffinic wax, platinum-based catalysts were found to be more active for hydrocracking, while palladium-based catalysts showed higher selectivity towards isomerization. diva-portal.org This difference is attributed to the intrinsic nature of the metals, as characterization showed comparable metal and acid site distributions on both catalysts. diva-portal.org

Due to the high cost and sensitivity to impurities of noble metal catalysts, there is significant interest in developing catalysts based on non-noble metals like nickel (Ni) for the hydrogenation of 2-MN. umaine.edu Nickel-based catalysts have shown promise for producing valuable products from the hydrogenation of polyaromatic compounds. researchgate.net

A series of Ni-based catalysts have been developed for the selective hydrogenation of 2-MN to 6-methyl-1,2,3,4-tetrahydronaphthalene (B155827) (6-MT). researchgate.net For example, a NiO/Al2O3 catalyst achieved a 90.8% conversion of 2-MN with a 59.7% yield of 6-MT under optimized conditions. researchgate.net The synergistic effect of a heterostructured Ni-NiO over γ-Al2O3 was identified as key to this performance. researchgate.net

The support material also plays a significant role in the performance of Ni-based catalysts. In the hydrogenation of 2-MN to methyldecalin, the apparent activation energy was found to depend on the support, with Ni/SiO2-Al2O3 showing the highest value and Ni/kieselguhr the lowest. researchgate.net Furthermore, the selectivity towards cis- or trans-methyldecalin can be tuned by the catalyst composition and reaction conditions. researchgate.net

Table 2: Comparison of Catalytic Systems for this compound Hydrogenation

Catalytic System Target Product(s) Key Findings Reference(s)
Pt/Mordenite Alkyl cycloparaffins, paraffins Bifunctional mechanism; metal/acid balance is crucial. researchgate.net
NiO/Al2O3 6-Methyl-1,2,3,4-tetrahydronaphthalene Synergistic effect of Ni-NiO heterostructure. researchgate.netresearcher.life
Ni/Support (SiO2-Al2O3, kieselguhr) Methyldecalin Support influences activation energy; selectivity tunable. researchgate.net

Noble Metal Catalysts (e.g., Pt, Pd) in Hydroconversion

Catalytic Mechanisms and Reaction Kinetics

Understanding the catalytic mechanisms and reaction kinetics is essential for optimizing the transformation of this compound.

In the hydroconversion of 2-MN over Pt/mordenite catalysts, a complex reaction network is involved. researchgate.net This includes isomerization, hydrogenation, ring contraction, ring opening, and cracking. researchgate.net The kinetics of these reactions can often be described by Langmuir-Hinshelwood type rate equations, which account for the competitive adsorption of different species on the catalyst surface. researchgate.net

For the Friedel-Crafts acetylation of 2-MN catalyzed by AlCl3, two primary mechanisms are considered: a substitution mechanism and an ionic mechanism. acs.org Computational studies have helped to elucidate the energy profiles of these pathways. acs.org

In the methylation of naphthalene (B1677914) over Fe/ZSM-5 catalysts, the reaction mechanism was found to be temperature-dependent, fitting a Langmuir-Hinshelwood model at 450°C and an Eley-Rideal model at 500°C. selcuk.edu.tr

The anaerobic degradation of 2-MN by sulfate-reducing bacteria follows a mechanism analogous to the anaerobic degradation of toluene. nih.gov The initial activation step involves the addition of fumarate (B1241708) to the methyl group of 2-MN. nih.gov

Catalyst Characterization Techniques in this compound Research

A variety of characterization techniques are employed to understand the structure-property-performance relationships of catalysts used in 2-MN transformations. These techniques provide crucial information about the physical and chemical properties of the catalysts.

X-ray Diffraction (XRD) is used to determine the crystalline structure and phase purity of catalysts, particularly zeolites and supported metal catalysts. rsc.orgresearchgate.netresearchgate.netresearchgate.net

Nitrogen Physisorption (BET analysis) provides information on the surface area, pore volume, and pore size distribution of the catalysts. researchgate.netacs.orgacs.org

Temperature-Programmed Desorption of Ammonia (NH3-TPD) is used to characterize the acidity of catalysts, providing data on the total number and strength of acid sites. psu.eduresearchgate.netacs.orgacs.org

Fourier-Transform Infrared Spectroscopy (FTIR) of adsorbed probe molecules (e.g., pyridine) helps to distinguish between Brønsted and Lewis acid sites. researchgate.netacs.orgacs.org

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are used to visualize the morphology, particle size, and dispersion of metal nanoparticles on the support. researchgate.netresearchgate.netresearchgate.net

X-ray Photoelectron Spectroscopy (XPS) provides information about the elemental composition and oxidation states of the elements on the catalyst surface. researchgate.net

Thermogravimetric Analysis (TGA) is used to study the thermal stability of catalysts and to quantify coke deposition on used catalysts. researchgate.net

These techniques, often used in combination, provide a comprehensive understanding of the catalyst properties that govern the activity and selectivity in this compound conversions.

Environmental Dynamics and Biogeochemical Pathways of 2 Methylnaphthalene

Environmental Distribution and Occurrence of 2-Methylnaphthalene (B46627)

This compound is a polycyclic aromatic hydrocarbon (PAH) that originates from both natural and anthropogenic sources. It is a natural component of fossil fuels like coal and petroleum and is also formed during the incomplete combustion of organic materials, such as in forest fires, engine exhaust, and coal coking. tpsgc-pwgsc.gc.ca Its release into the environment often occurs through industrial waste streams, spills of petroleum products, and atmospheric deposition from combustion sources. tpsgc-pwgsc.gc.cahealth.state.mn.us Due to its chemical properties, including low water solubility and a tendency to adsorb strongly to organic matter, its distribution in the environment is widespread, particularly in soils and aquatic sediments. tpsgc-pwgsc.gc.canih.gov

Once released into aquatic environments, this compound tends to partition from the water column to particulate matter and sediment. tpsgc-pwgsc.gc.caresearchgate.net Its strong adsorption to organic carbon in sediment leads to its accumulation and persistence in these anoxic environments. tpsgc-pwgsc.gc.caresearchgate.net Monitoring data reflects this distribution, with notable concentrations found in sediments, especially in areas impacted by industrial activities, petroleum contamination, or urban runoff. oup.comscirp.orgccme.ca

For instance, average sediment concentrations across the United States in 2022 were reported to be 5.96 µg/kg. cdc.gov In contaminated areas, the levels can be significantly higher. Groundwater near former wood treatment sites in Minnesota has shown concentrations up to 455 parts per billion (ppb), and leachate from landfills has contained up to 400 ppb. health.state.mn.us Studies in specific estuaries, such as the Qua Iboe River Estuary in Nigeria, have recorded mean concentrations of 44.50 µg/g (dry weight) in associated sediments. scirp.org

MediumLocation/SourceReported Concentration
Surface WaterUnited States (Average, 2022)0.03 µg/L cdc.gov
SedimentUnited States (Average, 2022)5.96 µg/kg cdc.gov
GroundwaterMinnesota (Near clean-up sites)0.004 to 455 ppb health.state.mn.us
Landfill LeachateMinnesota0.8 to 400 ppb health.state.mn.us
SedimentQua Iboe River Estuary, Nigeria44.50 µg/g (dry weight) scirp.org

The hydrophobic nature of this compound, indicated by its high octanol-water partition coefficient (log Kₒw of 3.86), suggests a potential for it to accumulate in the tissues of living organisms, a process known as bioaccumulation. researchgate.netoecd.org In aquatic environments, organisms can take up the compound directly from the water or through the consumption of contaminated food. researchgate.net

Data indicates that this compound is moderately bioaccumulative in fish, with measured Bioconcentration Factor (BCF) values ranging from 100 to 895 in fish muscle tissues. oecd.org The BCF is a measure of the extent to which a chemical's concentration in an organism exceeds its concentration in the surrounding water. While organisms like fish can metabolize PAHs, which can limit ultimate accumulation, the potential for bioaccumulation remains a concern, particularly in invertebrates which often have a lower metabolic capacity. researchgate.net For example, studies on shrimp (Macrobrachium vollenhovenii) from a contaminated estuary found mean this compound concentrations ranging from 6.89 to 34.44 µg/g (wet weight) depending on the site and season. scirp.org

OrganismTissueBioconcentration Factor (BCF) / Concentration
FishMuscle100 - 895 L/kg oecd.org
Shrimp (Macrobrachium vollenhovenii)Whole Body6.89 - 34.44 µg/g (wet weight) scirp.org
CrabNot SpecifiedReported as abundant in sediment-dwelling biota scirp.org

Presence in Sediments and Aquatic Ecosystems

Biodegradation Mechanisms of this compound

The fate of this compound in the environment is significantly influenced by microbial degradation. While aerobic degradation occurs, its breakdown in anoxic sediments and aquifers is of particular importance due to its tendency to accumulate in these environments.

Under anaerobic conditions, particularly those mediated by sulfate-reducing bacteria, the primary mechanism for activating this compound for degradation is through the addition of fumarate (B1241708) to its methyl group. nih.govasm.orgasm.orgfrontiersin.org This initial reaction is catalyzed by the glycyl radical enzyme naphthyl-2-methyl-succinate synthase (Nms). asm.orgnih.gov The product of this reaction is (naphthyl-2-methyl)succinic acid. nih.govasm.org

This initial adduct then undergoes a series of reactions analogous to the beta-oxidation of fatty acids. asm.org This pathway involves the formation of a coenzyme A (CoA) ester, followed by oxidation to yield naphthyl-2-methylene-succinyl-CoA. asm.org Subsequent reactions lead to the formation of the central metabolite 2-naphthoyl-CoA. asm.org From this point, the degradation pathway merges with that of naphthalene (B1677914), proceeding through the reduction of the aromatic ring system to form compounds such as 5,6,7,8-tetrahydro-2-naphthoic acid, octahydro-2-naphthoic acid, and eventually leading to ring cleavage. oup.comnih.govresearchgate.net

Compound NameRole in Pathway
FumarateCo-substrate for initial activation reaction nih.govasm.org
(Naphthyl-2-methyl)succinic acidInitial product of fumarate addition nih.govasm.org
Naphthyl-2-methylene-succinic acidMetabolite from the initial adduct nih.govasm.org
2-Naphthoyl-CoACentral intermediate following side-chain oxidation asm.org
5,6,7,8-Tetrahydro-2-naphthoic acidProduct of aromatic ring reduction oup.comnih.gov
Octahydro-2-naphthoic acidFurther reduced ring metabolite nih.gov

The degradation of this compound is carried out by specific microbial communities adapted to anaerobic conditions. The capability to metabolize this compound appears to be a common feature among anaerobic naphthalene-degrading bacteria. asm.org Sulfate-reducing bacteria are prominently involved, with enrichment cultures such as N47 being well-studied for this process. asm.orgfrontiersin.org

Under methanogenic (methane-producing) conditions, the degrading communities are often dominated by bacteria from the phylum Firmicutes (specifically the class Clostridia) working in conjunction with methanogenic archaea like Methanosaeta and Methanoculleus species. oup.com In nitrate-reducing environments, the presence of this compound has been shown to enrich for poorly characterized organisms, including members of the Acidobacteria group. frontiersin.org The specific activity of the initial enzyme, naphthyl-2-methyl-succinate synthase, in a sulfate-reducing culture has been measured at 0.020 ± 0.003 nmol min⁻¹ mg of protein⁻¹. nih.govasm.orgnih.gov

The rate of this compound biodegradation in the environment is often not limited by the intrinsic metabolic capacity of microorganisms, but by the compound's bioavailability. nih.govwur.nl Bioavailability is restricted when the compound's uptake by organisms is hindered by physicochemical barriers. wur.nl For hydrophobic compounds like this compound, strong sorption to soil or sediment particles means that only a small fraction is dissolved in the aqueous phase where it is accessible to microbes. tpsgc-pwgsc.gc.caresearchgate.net

ConditionDonor Phase (2-MN in Hexadecane)Mass Transfer Coefficient (korg-aq) (cm h⁻¹)
Biotic (Sulfate-reducing strain NaphS2)80 mM0.59 ± 0.18 acs.org
Biotic (Sulfate-reducing strain NaphS2)10 mM0.87 ± 0.21 acs.org
Abiotic (No bacteria)Not specified0.01 ± 0.003 nih.govacs.org

Microbial Community Structure and Activity in this compound Degradation

Atmospheric Fate and Environmental Persistence

This compound, a polycyclic aromatic hydrocarbon (PAH), is subject to various transformation and degradation processes in the atmosphere, which dictate its persistence and potential for long-range transport. Its fate is primarily governed by reactions with photochemically generated oxidants, while its persistence in other environmental compartments is influenced by factors such as microbial activity and partitioning behavior.

In the atmosphere, this compound is expected to exist almost entirely in the vapor phase due to its vapor pressure of 0.055 mm Hg at 25°C. nih.gov The primary degradation pathway for vapor-phase this compound is its reaction with hydroxyl (OH) radicals. oecd.orgrsc.org This reaction is relatively rapid, with a reported rate constant of 5.23 x 10⁻¹¹ cm³/molecule-sec at 25°C. nih.gov This corresponds to an atmospheric half-life of approximately 7.4 hours, assuming an average atmospheric OH radical concentration of 5 x 10⁵ radicals/cm³. nih.gov Theoretical studies have delved into the complex mechanism of this oxidation, which is mainly initiated by the addition of the OH radical to the aromatic ring, leading to the formation of various adducts and subsequent reaction products. rsc.orgrsc.org

Reactions with other atmospheric oxidants, such as ozone (O₃) and the nitrate (B79036) radical (NO₃), are considered to be of lesser importance for the atmospheric degradation of this compound during the daytime. rsc.org The rate constant for the reaction with ozone is less than 4 x 10⁻¹⁹ cm³/molecule-sec at 25°C, resulting in an estimated atmospheric half-life of over 29 days. nih.gov The reaction with the nitrate radical, which is more significant at night, has a measured rate constant that leads to an atmospheric half-life of about 9.6 days. nih.govnih.govacs.org

The environmental persistence of this compound varies significantly across different environmental matrices. In aquatic environments, its fate is influenced by volatilization, photolysis, and biodegradation. The Henry's Law constant of 5.18 x 10⁻⁴ atm-m³/mol suggests that volatilization from water surfaces can be a significant removal process. oecd.org Direct photolysis in water also contributes to its degradation, with an estimated half-life of 54 hours in surface waters under midsummer sunlight conditions. oecd.org Another study reported a photolytic half-life of 16.4 hours in water. chemicalbook.com

In soil and sediment, this compound is expected to have low mobility due to its tendency to adsorb to organic matter. oecd.orgtpsgc-pwgsc.gc.ca Its persistence in these compartments is highly dependent on the presence of adapted microbial populations. While it can persist for a year or more under certain soil and sediment conditions, biodegradation can be significant in contaminated environments where microorganisms have acclimated. chemicalbook.comcdc.gov Reported half-lives in sediment have ranged from 14 to 50 weeks. nih.gov

Biodegradation of this compound can occur under both aerobic and anaerobic conditions. ethz.chethz.ch Under aerobic conditions, bacteria such as Pseudomonas and Sphingomonas species have been shown to degrade this compound. ethz.chacs.org These organisms can employ different metabolic strategies, including hydroxylation of the non-methylated aromatic ring or oxidation of the methyl group. acs.org The initial steps of aerobic degradation can lead to the formation of intermediates like methylsalicylates, methylcatechols, and 2-naphthoic acid. ethz.ch

Anaerobic degradation, particularly under sulfate-reducing conditions, is also a recognized pathway for this compound removal. ethz.chtandfonline.comtandfonline.comasm.org In these anoxic environments, the degradation is often initiated by the addition of fumarate to the methyl group, a process analogous to the anaerobic degradation of toluene. tandfonline.comtandfonline.comnih.gov This initial step leads to the formation of metabolites such as naphthyl-2-methyl-succinic acid, which is further metabolized to 2-naphthoic acid. tandfonline.comasm.org The degradation can then proceed through the reduction of the aromatic rings. ethz.chasm.org

Table 1: Atmospheric Reaction Rate Constants and Half-Lives for this compound

Oxidant Rate Constant (cm³/molecule-sec) at 25°C Atmospheric Half-Life
Hydroxyl Radical (OH) 5.23 x 10⁻¹¹ nih.gov ~7.4 hours nih.govoecd.org
Ozone (O₃) <4 x 10⁻¹⁹ nih.gov >29 days nih.gov
Nitrate Radical (NO₃) 4.2 x 10⁻¹⁷ nih.gov ~9.6 days nih.gov

Half-life calculations are based on typical atmospheric concentrations of the respective oxidants.

Table 2: Environmental Half-Life of this compound in Different Compartments

Environmental Compartment Process Half-Life
Surface Water Photolysis 16.4 - 54 hours oecd.orgchemicalbook.com
Sediment Biodegradation 14 - 50 weeks nih.gov
Soil Biodegradation Can be rapid with adapted microbes, but may persist for over a year in some conditions chemicalbook.com

Advanced Analytical and Spectroscopic Characterization in 2 Methylnaphthalene Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for isolating 2-methylnaphthalene (B46627) from complex matrices and for its precise quantification. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most prominently used techniques.

Gas Chromatography (GC): GC is frequently coupled with a flame ionization detector (FID) or a mass spectrometer (MS) for the analysis of this compound. nih.gov Routine detection can be performed using GC-FID. nih.gov For more detailed analysis and identification, particularly in complex environmental samples like bituminous coals, anthracite coals, and tires, GC-MS is the preferred method. The choice of capillary column is crucial for separating this compound from its isomer, 1-methylnaphthalene (B46632), and other polycyclic aromatic hydrocarbons (PAHs). researchgate.netresearchgate.net Comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOFMS) offers enhanced separation and sensitivity, proving effective in analyzing volatile compounds in various samples. researchgate.net In a study analyzing PAHs in gasoline, a detection limit of 0.01% was achieved for this compound using a GC system. shimadzu.com Another method utilizing GC/MS for solid waste matrices, soils, and groundwater reported a detection limit of 21 µg/L. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful tool for the separation and quantification of this compound, often with fluorimetric or UV detection. rjraap.comepa.govnih.gov A method using HPLC with fluorimetric detection (HPLC-FDD) has been developed for determining PAHs, including this compound, in human blood. rjraap.com This technique demonstrated extraction efficiencies of 77-100% from blood samples. rjraap.com Reverse-phase HPLC (RP-HPLC) on a C18 column is a common choice for separating PAHs. The mobile phase typically consists of a mixture of an organic solvent, like acetonitrile, and a buffer. sielc.com For applications requiring mass spectrometry compatibility, volatile buffers such as formic acid are used instead of phosphoric acid. sielc.com HPLC has been instrumental in isolating and purifying metabolites of this compound from microsomal suspensions for further structural analysis. nih.gov

Table 1: Selected Chromatographic Methods for this compound Analysis

Technique Detector Matrix Key Findings & Applications
Gas Chromatography (GC) Flame Ionization Detector (FID) Environmental Samples Routine detection and monitoring of this compound. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) Mass Spectrometer (MS) Solid waste, soils, groundwater, biological samples Identification in thermal degradation products of coals and tires. Detection limit of 21 µg/L in solid waste and groundwater. nih.gov Used to identify metabolites in biodegradation studies. nih.gov
Comprehensive Two-Dimensional Gas Chromatography (GC×GC) Time-of-Flight Mass Spectrometry (TOFMS) Environmental Samples Enhanced separation of volatile compounds, including this compound and its isomer. researchgate.net
High-Performance Liquid Chromatography (HPLC) Fluorimetric Detector (FDD) / UV Detector Blood, microsomal suspensions, environmental samples Quantification in blood for socio-hygienic monitoring. rjraap.com Isolation of metabolites for structural studies. nih.gov
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) UV Detector Water Samples Separation of PAHs using a C18 column and acetonitrile/buffer mobile phase.

Spectrometric Methods for Identification and Structural Elucidation

Spectrometric techniques are indispensable for confirming the identity of this compound and elucidating the structure of its metabolites. Mass spectrometry and nuclear magnetic resonance spectroscopy are key methods in this regard.

Mass Spectrometry (MS): When coupled with GC, mass spectrometry provides powerful identification capabilities based on the mass-to-charge ratio (m/z) of the compound and its fragments. researchgate.net The electron ionization (EI) mass spectrum of this compound shows a characteristic molecular ion peak (M+) at m/z 142. researchgate.net This technique is crucial for identifying metabolites formed during biodegradation or metabolic processes. For instance, in studies of anaerobic degradation, GC-MS was used to identify 2-naphthoic acid as a key metabolite by comparing its retention time and mass spectrum to an authentic standard. nih.gov The identification of various dihydrodiol metabolites of this compound has also been achieved through GC-MS analysis of their silylated derivatives. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the chemical structure of a molecule. Both ¹H NMR and ¹³C NMR spectra are used to characterize this compound and its derivatives. spectrabase.comchemicalbook.com ¹H NMR spectra can confirm the presence and position of protons in the molecule, while ¹³C NMR provides information about the carbon skeleton. bmrb.ioresearchgate.net For example, ¹H Fourier transform NMR was used alongside GC-MS to characterize isomeric dihydrodiol metabolites of this compound, identifying them as the 3,4-, 5,6-, and 7,8-dihydrodiols. nih.gov

Table 2: Spectrometric Data for this compound

Technique Key Spectral Features Application
Mass Spectrometry (Electron Ionization) Molecular Ion (M+): m/z 142 Identification of this compound and its metabolites in various samples. nih.govnih.gov
¹H NMR Spectroscopy (in CDCl₃) Chemical Shifts (ppm): Signals corresponding to aromatic protons and the methyl group protons (e.g., ~2.5 ppm for CH₃). chemicalbook.combmrb.io Structural confirmation of this compound and its transformation products. nih.gov
¹³C NMR Spectroscopy (in CDCl₃) Chemical Shifts (ppm): Signals corresponding to the 11 carbon atoms of the molecule. nih.govspectrabase.com Elucidation of the carbon framework of this compound and its metabolites. bmrb.io

Isotopic Analysis in Tracing Transformation Pathways

Isotopic labeling is a powerful technique used to trace the metabolic fate of this compound and to confirm transformation pathways. By using substrates labeled with stable or radioactive isotopes, researchers can follow the atoms of the initial compound through various biochemical reactions.

In studies of anaerobic biodegradation, stable-isotope-labeled this compound has been used to confirm that detected intermediates are indeed derived from the parent compound. nih.gov For example, incubation with deuterated this compound (d-2-MNAP) led to the detection of deuterated 2-naphthoic acid, confirming the oxidation of the methyl group. nih.gov Similarly, the use of ¹³C-labeled bicarbonate ([¹³C]bicarbonate) helped to demonstrate that carboxylation is a key initial step in the degradation pathway under certain conditions. nih.govscilit.com

Radioisotopes, such as ¹⁴C, are also employed to study the extent of mineralization. In one study, as much as 87% of 2-[¹⁴C]methylnaphthalene was mineralized to ¹⁴CO₂, providing quantitative evidence of its breakdown. nih.govscilit.com More advanced techniques like Raman-activated cell sorting with stable isotope probing (RACS-SIP) allow for the identification of specific microorganisms responsible for the degradation of compounds like this compound in complex environmental samples. acs.org Compound-specific isotope analysis (CSIA) of carbon and hydrogen has been used to investigate mass transfer limitations during the slow anaerobic biodegradation of this compound. acs.org These isotopic methods provide conclusive evidence for proposed degradation pathways, such as the initial conversion of this compound to 2-naphthoic acid via fumarate (B1241708) addition to the methyl group. nih.govresearchgate.net

Table 3: Isotopic Tracers in this compound Research

Isotopic Label Analytical Technique Purpose Key Finding
Deuterium (d-2-MNAP) GC-MS Trace the fate of the parent molecule Confirmed the oxidation of the methyl group to form 2-naphthoic acid. nih.gov
Carbon-13 ([¹³C]bicarbonate) GC-MS Investigate carboxylation reactions Indicated that carboxylation is a mechanism in the degradation pathway. nih.govscilit.com
Carbon-14 (2-[¹⁴C]MNAP) Scintillation Counting Quantify mineralization Showed up to 87% mineralization to ¹⁴CO₂ under sulfate-reducing conditions. nih.govscilit.com
Carbon-13 (¹³C-naphthalene) Stable Isotope Probing (SIP) Identify degrading microorganisms Identified specific bacteria responsible for naphthalene (B1677914) degradation, which can also metabolize this compound. researchgate.net
Carbon & Hydrogen Isotopes Compound-Specific Isotope Analysis (CSIA) Investigate reaction mechanisms and mass transfer Provided insights into the kinetics and limitations of biodegradation. acs.org

Computational Chemistry and Theoretical Modeling of 2 Methylnaphthalene Systems

Quantum Chemical Studies of Reaction Mechanisms and Energetics

Quantum chemical calculations have been instrumental in elucidating the complex reaction mechanisms and energetics involving 2-methylnaphthalene (B46627). Theoretical studies, often combined with experimental work like crossed molecular beam experiments, have detailed pathways for its formation from non-polycyclic aromatic hydrocarbon (PAH) precursors.

One significant formation route that has been computationally modeled is the reaction of tolyl radicals (both para- and meta-isomers) with vinylacetylene. osti.govresearchgate.netosti.gov These studies reveal that this compound can be formed through a barrierless and exoergic process, making it a feasible pathway even in low-temperature environments like the interstellar medium. researchgate.net The reaction mechanism initiates with the addition of the tolyl radical to the vinylacetylene molecule. researchgate.net Specifically, the addition of the para-tolyl radical to the C1 vinyl carbon was found to be barrierless. This is followed by a sequence of isomerizations, including hydrogen transfers and ring closures, ultimately leading to the formation of the stable this compound structure after hydrogen atom dissociation. osti.govosti.gov

The table below summarizes key energetic features of the reaction between the meta-tolyl radical and vinylacetylene leading to this compound.

Table 1: Calculated Energetics for this compound Formation

Reaction Step Species/Transition State Relative Energy (kJ mol⁻¹)
Reactants meta-tolyl + vinylacetylene 0
van der Waals Complex [i'0b] -7
Transition State TSi'0b-i'2 +4
Intermediate [i'2] -
Cyclization TS TSi22-i24 -
Final H-cleavage TS TSi24-p4 +20 (above intermediate i24)
Product This compound + H -

Data sourced from studies on the meta-tolyl and vinylacetylene reaction system. osti.gov

Other reaction mechanisms involving this compound derivatives have also been explored. For instance, quantum mechanical calculations have been used to study the electrochemically induced carbon-bromine bond dissociation in the 1-bromo-2-methylnaphthalene (B105000) radical anion. These studies show that after electron uptake, a stepwise mechanism leads to the formation of a bromide anion and a this compound radical, which can then dimerize. mdpi.com

Density Functional Theory (DFT) Applications in Catalysis and Reaction Kinetics

Density Functional Theory (DFT) has proven to be a powerful tool for investigating catalytic processes and reaction kinetics involving this compound, providing detailed mechanistic insights that are crucial for industrial applications.

A notable example is the Friedel-Crafts acetylation of this compound, a key reaction for synthesizing precursors for advanced polymer materials. acs.orgnih.gov DFT calculations have been employed to explore the mechanism of this reaction when catalyzed by aluminum chloride (AlCl₃) in different solvents. acs.org These studies compare the viability of a substitution mechanism versus an ionic mechanism. The calculations revealed that a stepwise deprotonation pathway, mediated by a donor-acceptor complex, is the preferred route in both nitrobenzene (B124822) and dichloromethane (B109758) solvents. acs.orgnih.gov The formation of the initial donor-acceptor complex is an exergonic process. acs.org

The table below presents key calculated free energy values for the AlCl₃-catalyzed acetylation of this compound in nitrobenzene.

Table 2: Gibbs Free Energy Profile for Friedel-Crafts Acetylation of this compound

Pathway Step Intermediate/Transition State Relative Free Energy (kcal/mol)
Reactants 2-MN + Al₂Cl₆ + CH₃COCl 0
Donor-Acceptor Complex Formation IM1 -5.1
Substitution Mechanism
Transition State (C-C formation) TS2 +15.6
Final Product Complex IM8 -20.7
Ionic Mechanism
Transition State (Ionization) - +19.6
Wheland Intermediate IM4 -

Energies are relative to the separated reactants in nitrobenzene solvent. Data sourced from combined experimental and computational studies. acs.org

Another industrially relevant process studied with DFT is the shape-selective methylation of this compound with methanol (B129727) over zeolite catalysts, such as H-BEA and H-ZSM-5, to produce 2,6-dimethylnaphthalene (B47086) (2,6-DMN). acs.orgresearchgate.net Quantum chemical investigations using the M06-2X density functional on H-BEA zeolite have detailed a three-step catalytic cycle: acs.org

Formation of a surface-bound methoxy (B1213986) species from methanol.

Methylation of this compound by the methoxy group, forming carbocation intermediates.

Proton back-donation from the carbocation to the zeolite framework, releasing the dimethylnaphthalene product.

These calculations show similar reaction profiles for the formation of both 2,6-DMN and 2,7-DMN on H-BEA zeolite, which aligns with experimental observations. acs.org Studies on H-ZSM-5 also indicate that a stepwise mechanism is kinetically favored over a concerted one. researchgate.net Furthermore, DFT calculations have been applied to understand catalyst deactivation in the isomerization of 1-methylnaphthalene (B46632) to this compound over beta zeolite, revealing that firm adsorption of nitrides on acid sites is the primary cause. rsc.org

Modeling of Atmospheric Oxidation Processes

Computational modeling is essential for understanding the atmospheric fate of this compound, a common polycyclic aromatic hydrocarbon (PAH) found in the atmosphere. Its oxidation contributes to the formation of secondary organic aerosol (SOA). copernicus.orgescholarship.org

Theoretical studies have focused on the initial steps of its atmospheric degradation, which is primarily initiated by the hydroxyl (OH) radical. rsc.orgresearchgate.net Quantum chemistry calculations at levels like BH&HLYP/6-311++G(2df,2p) and ROCBS-QB3, coupled with kinetic calculations using transition state theory (TST) and Rice–Ramsperger–Kassel–Marcus (RRKM) theory, have been performed. rsc.orgresearchgate.net

The reaction begins with the addition of the OH radical to the aromatic ring, which can occur at various positions, forming different adducts (2-MN-n-OH). rsc.org The subsequent reaction pathways are highly dependent on the position of the initial OH attack. Research has highlighted the drastically different fates of the α-adduct (R1, OH addition at C1) and the β-adduct (R3, OH addition at C3). rsc.orgresearchgate.net

Fate of the α-adduct (R1): In the presence of atmospheric oxygen (O₂), the R1 adduct primarily reacts via O₂ addition to the C2 position. The resulting peroxy radical can then undergo unimolecular isomerization through an intramolecular hydrogen shift. This pathway is considered dominant and explains the formation of dicarbonyl compounds observed in experimental chamber studies. rsc.org The formation of tricyclic radical intermediates from this adduct is limited due to being an endothermic and reversible process. rsc.orgresearchgate.net

Fate of the β-adduct (R3): The reaction pathway for the R3 adduct is more analogous to that of the benzene-OH adduct, where tricyclic intermediates are expected to play a more significant role. rsc.org

These theoretical predictions help construct detailed atmospheric oxidation mechanisms and identify the routes leading to experimentally observed products. rsc.org

Intermolecular Interactions and Complex Formation (e.g., van der Waals complexes)

Theoretical modeling has underscored the critical role of non-covalent intermolecular interactions, particularly van der Waals forces, in the chemistry of this compound. These weak interactions are fundamental to understanding both its formation and its behavior in constrained environments.

In the gas-phase formation of this compound from the reaction of tolyl radicals with vinylacetylene, computational studies have identified the initial formation of a van der Waals complex. researchgate.netosti.gov This complex is formed as the reactants approach each other, preceding the chemical bond formation. rsc.org The formation of this pre-reaction complex is crucial as it occurs without an energy barrier, effectively creating a "barrierless" reaction pathway. researchgate.net This allows the reaction to proceed efficiently even at the extremely low temperatures found in interstellar environments. researchgate.netosti.gov For instance, in the reaction involving the 5-indenyl radical and vinylacetylene, van der Waals complexes are formed with stabilization energies of 7-11 kJ mol⁻¹. rsc.org

Furthermore, van der Waals interactions are significant in catalytic systems. In the methylation of this compound within the nanopores of BEA zeolite, the stability of reaction intermediates is largely governed by steric constraints and van der Waals dispersion interactions with the zeolite framework. acs.org These interactions are identified as key parameters in understanding the relationship between the zeolite's topology and its catalytic activity. acs.org Similarly, in the Friedel-Crafts acetylation of this compound, computational analysis has shown that while π-π interactions may dominate in a solvent like nitrobenzene, van der Waals interactions become more significant in dichloromethane. acs.org

Thermodynamic Properties and Computational Prediction

Computational chemistry provides a powerful avenue for predicting the thermodynamic properties of this compound, complementing and sometimes substituting for challenging experimental measurements.

The Conductor-like Screening Model for Realistic Solvation (COSMO-RS) is another method that combines quantum chemistry with statistical thermodynamics to predict properties in the liquid phase. ua.pt This approach has been used to calculate properties like vapor pressure and partition coefficients for alkylated naphthalenes. ua.pt Additionally, Monte Carlo simulations have been implemented to predict vapor-liquid equilibria at low temperatures where direct experimental methods can be difficult. researchgate.net

The table below lists some experimentally determined and computationally relevant thermodynamic properties for this compound.

Table 3: Selected Thermodynamic Properties of this compound

Property Value Units Method/Comment Source
Standard Molar Enthalpy of Formation (solid) 44.9 ± 1.5 kJ/mol Combustion Calorimetry nist.gov
Standard Molar Enthalpy of Combustion (solid) -5802.7 ± 1.5 kJ/mol Combustion Calorimetry nist.gov
Constant Pressure Heat Capacity (liquid) 195.98 J/mol·K at 298.15 K nist.gov
Entropy (ideal gas) - J/mol·K Calculated via DFT/SM tennessee.edu

Data sourced from the NIST WebBook and theoretical studies. tennessee.edunist.gov

Industrial and Synthetic Applications of 2 Methylnaphthalene As a Chemical Intermediate

Pharmaceutical Synthesis Intermediate

2-Methylnaphthalene (B46627) is a significant starting material in the pharmaceutical industry, primarily due to its role in the synthesis of Vitamin K and other therapeutic compounds. echemi.comjustia.com

The most prominent pharmaceutical application of this compound is its role as the primary precursor for the industrial production of Vitamin K3, also known as menadione (B1676200). justia.comeschemy.comchembk.com Menadione (2-methyl-1,4-naphthoquinone) is a synthetic form of vitamin K that is essential for blood coagulation and is used as an antihemorrhagic agent and a supplement in animal feed. chembk.comsinochem.com

The synthesis of menadione involves the oxidation of this compound. chembk.com Various industrial methods have been developed for this conversion. A common and cost-effective process involves the oxidation of this compound using an oxidizing agent like chromic acid in an acidic medium, such as acetic acid or sulfuric acid. chembk.comsinochem.com

Oxidation Reaction of this compound to Menadione

Reactant Reagent Product
This compound Chromic Acid (CrO₃) in Acidic Medium Menadione (Vitamin K3)

This table illustrates the basic chemical transformation in the production of Vitamin K3.

More environmentally friendly methods are also being explored, utilizing catalysts and alternative oxidizing agents like hydrogen peroxide to minimize waste. chembk.com For instance, a process has been developed that uses hydrogen peroxide in acetic acid without a solid catalyst to achieve the oxidation. chembk.com Regardless of the specific pathway, this compound remains the foundational molecule for synthesizing this vital vitamin. sinochem.com

This compound serves as an intermediate in the manufacturing of oral contraceptives. eschemy.comgoogleapis.comontosight.ai The synthetic route involves the oxidation of this compound to produce β-naphthol (2-naphthol). justia.comresearchgate.net This β-naphthol is then utilized as a key building block in the synthesis of certain long-acting or short-acting oral contraceptive agents. justia.comresearchgate.net

Beyond Vitamin K and contraceptives, this compound is a versatile intermediate for a variety of other therapeutic agents. nih.govepa.gov Its derivatives are used to create complex molecules for treating a range of conditions.

Attention Deficit Hyperactivity Disorder (ADHD): Halogenated derivatives of this compound, such as 2-(bromomethyl)naphthalene (B188764), are used to produce 2-naphthylacetonitrile. nih.gov This compound is a key synthetic raw material for producing Centanafadine, a novel norepinephrine, dopamine, and serotonin (B10506) reuptake inhibitor developed for the treatment of ADHD. nih.gov

Neurodegenerative Diseases: Menadione, derived from this compound, is a starting point for more complex molecules. For example, it is used in the multi-step synthesis of (R)-(+)-6-(1,4-dimethoxy-3-methyl-2-naphthyl)-6-(4-hydroxyphenyl)hexanoic acid, which is a key intermediate for a therapeutic drug targeting neurodegenerative diseases.

Fine Chemical Synthesis: Reactive intermediates like this compound-1-carbonyl chloride, synthesized from this compound, are valuable in organic synthesis for creating a wide array of amides, esters, and other derivatives that can serve as precursors for various pharmaceuticals. epa.gov

Role in Synthesis of Oral Contraceptives

Agrochemical Production

In agriculture, this compound is a key intermediate for producing chemicals that protect crops and manage their growth. justia.comresearchgate.net

This compound is used in the synthesis of several pesticides. A significant application is in the manufacture of the insecticide carbaryl (B1668338) (1-naphthyl-N-methylcarbamate). Carbaryl is a broad-spectrum carbamate (B1207046) insecticide used to control a wide variety of insect pests on fruits, vegetables, and ornamental plants. Pure this compound is a component used in its production process. chembk.com Additionally, it has been used in the formulation of DDT emulsifiers. justia.comgoogleapis.com

Agrochemicals Derived from this compound

Intermediate Agrochemical Product Type
This compound Carbaryl Insecticide
This compound DDT Emulsifier Pesticide Component

This table shows specific agrochemical products synthesized using this compound.

The synthesis of plant growth regulators is another important agricultural application of this compound. justia.comeschemy.com These substances are used to control various aspects of plant development, such as inhibiting sprouting in stored crops. For instance, methyl naphthalene (B1677914) acetate (B1210297), a derivative, acts as a plant growth inhibitor and is used to prevent the sprouting of potatoes and peanuts during storage. It can also reduce the germination of wheat.

Advanced Materials and Polymer Monomer Synthesis

Precursor for 2,6-Naphthalenedicarboxylic Acid (PEN Monomer)

This compound is a significant intermediate compound for the synthesis of 2,6-naphthalenedicarboxylic acid (2,6-NDA), a crucial monomer for the production of high-performance polymers. google.comresearchgate.net Polyesters, such as poly(ethylene 2,6-naphthalene dicarboxylate) (PEN), are produced from 2,6-NDA and ethylene (B1197577) glycol and exhibit superior heat resistance, gas barrier properties, and mechanical strength compared to conventional polyesters like polyethylene (B3416737) terephthalate (B1205515) (PET). researchgate.netgoogle.com

The synthesis of 2,6-NDA from this compound can be achieved through various catalytic pathways. One prominent method involves the methylation of this compound to produce 2,6-dimethylnaphthalene (B47086), which is then subjected to liquid-phase oxidation. researchgate.netgoogle.com This oxidation process typically utilizes a heavy metal catalyst, such as a combination of cobalt and manganese with a bromine component, and molecular oxygen as the oxidant. google.com

Alternative synthesis routes are also employed. One such method is the two-step oxidation of 2-acyl-6-alkyl naphthalenes, like 2-acetyl-6-methylnaphthalene. google.comprepchem.com In this process, the initial oxidation is catalyzed by a manganese compound, followed by a second oxidation step using a cobalt catalyst with the addition of bromine. google.com Furthermore, processes have been developed to obtain 2,6-NDA from this compound in a single step through a combination of oxidation and disproportionation reactions. researchgate.net

The quality of the final polymer is highly dependent on the purity of the 2,6-NDA monomer. google.com Therefore, the synthesis processes are designed to produce high yields of 2,6-NDA with minimal impurities. google.com

Table 1: Synthesis Methods for 2,6-Naphthalenedicarboxylic Acid

Starting Material Key Reagents/Catalysts Description Reference
2,6-Dimethylnaphthalene Cobalt, Manganese, Bromine, Molecular Oxygen Liquid-phase oxidation of the methyl groups to carboxylic acid groups. google.com google.com
2-Acetyl-6-methylnaphthalene Manganese (II) acetate, Cobalt acetate, Sodium bromide A two-step oxidation process where the acyl and alkyl groups are oxidized. google.com google.comprepchem.com
This compound V₂O₅ + ZnO, Base, CO₂:O₂ atmosphere A one-step process combining oxidation and disproportionation. researchgate.net researchgate.net
Dipotassium 2,6-naphthalenedisulfonate Potassium cyanide, followed by hydrolysis Fusion with potassium cyanide to form the dinitrile, which is then hydrolyzed. orgsyn.org orgsyn.org

Fine Chemical Industry Applications

This compound serves as a versatile intermediate in the fine chemical industry, finding application in the synthesis of a wide range of products, including pharmaceuticals, agrochemicals, and dyes. google.comontosight.aisinochemheb.com Its utility stems from its reactive nature, which allows it to be a building block in various organic synthesis reactions. ontosight.ai

A significant application of this compound is in the production of Vitamin K3, also known as menadione. sinochemheb.comeschemy.comajrconline.org Vitamin K3 is a synthetic form of vitamin K that is used in the animal feed industry and as a key intermediate for the production of other K vitamins. ajrconline.org The synthesis often involves the oxidation of this compound using an oxidizing agent like chromic acid or hydrogen peroxide in the presence of a catalyst. ajrconline.org

In the agrochemical sector, this compound is used to synthesize insecticides and plant growth regulators. sinochemheb.comchemicalbook.com For instance, it is a raw material for the insecticide carbaryl (1-naphthyl-N-methylcarbamate). chemicalbook.comepa.gov It is also a precursor for other organic compounds used in agrochemical formulations. mendelchemicals.com

The dye industry utilizes this compound as an intermediate for various dyes. sinochemheb.commade-in-china.commade-in-china.com It can be chlorinated and oxidized to form dye precursors. tpsgc-pwgsc.gc.ca Additionally, sulfonated forms of this compound are employed as wetting agents, dispersants, and emulsifiers in textile applications. sinochemheb.comtpsgc-pwgsc.gc.ca

Table 2: Applications of this compound in the Fine Chemical Industry

Application Area Specific Use Description Reference(s)
Pharmaceuticals Intermediate for Vitamin K3 (Menadione) Oxidation of this compound yields menadione, a synthetic vitamin K. sinochemheb.comeschemy.comajrconline.org sinochemheb.comeschemy.comajrconline.org
Precursor for various active ingredients Serves as a building block for different therapeutic compounds. nordmann.global nordmann.global
Agrochemicals Insecticide Synthesis Raw material for the insecticide carbaryl. chemicalbook.comepa.gov chemicalbook.comepa.gov
Plant Growth Regulators Used in the synthesis of compounds that regulate plant growth. sinochemheb.com sinochemheb.com
Dyes and Textiles Dye Intermediate Used in the synthesis of various dyes. sinochemheb.commade-in-china.commade-in-china.com sinochemheb.commade-in-china.commade-in-china.com
Textile Aids/Wetting Agents Sulfonated derivatives act as emulsifiers and wetting agents. sinochemheb.comtpsgc-pwgsc.gc.ca sinochemheb.comtpsgc-pwgsc.gc.ca
Other Surfactants and Dispersants Used as a raw material for surfactants and water reducers. eschemy.commade-in-china.com eschemy.commade-in-china.com

Toxicological Research and Biological Interaction Mechanisms of 2 Methylnaphthalene

Mammalian Metabolism and Biotransformation Pathways

The metabolism of 2-methylnaphthalene (B46627) in mammals is a rapid process primarily occurring in the liver and lungs, leading to the formation of more polar metabolites that are then excreted, mainly in the urine. epa.govresearchgate.net Following oral administration, the compound is quickly absorbed from the gastrointestinal tract. epa.gov The biotransformation process involves two main competing pathways, both initiated by cytochrome P450 (CYP) enzymes: oxidation of the methyl group and oxidation of the aromatic rings. epa.govepa.gov

Oxidative Metabolism and Metabolite Identification (e.g., naphthoylglycine)

The predominant metabolic pathway for this compound involves the oxidation of its methyl group. epa.govcdc.gov This initial step, accounting for approximately 50-80% of the metabolism, produces 2-hydroxymethylnaphthalene. epa.govcdc.govnih.gov This alcohol is then further oxidized to 2-naphthoic acid. epa.govnih.gov The conversion to 2-naphthoic acid can happen directly or via an intermediate, 2-naphthaldehyde (B31174). epa.govnih.gov

Once formed, 2-naphthoic acid can undergo conjugation reactions. epa.gov A significant portion is conjugated with glycine (B1666218) to form 2-naphthoylglycine, also known as 2-naphthuric acid, which is the most abundant metabolite of this compound found in urine. epa.gov In studies with rats, 2-naphthuric acid accounted for 30-35% of the administered dose recovered in urine. nih.gov Another conjugation pathway for 2-naphthoic acid is with glucuronic acid. epa.govnih.gov

In addition to methyl group oxidation, a smaller fraction of this compound (about 15-20%) undergoes ring epoxidation at the 3,4-, 5,6-, or 7,8- positions. epa.gov These epoxides are reactive intermediates that are not isolated directly but are inferred from the observed downstream metabolites. epa.gov These epoxides can be hydrolyzed by epoxide hydrolase to form corresponding dihydrodiols, namely 3,4-dihydrodiol, 5,6-dihydrodiol, and 7,8-dihydrodiol of this compound. epa.govnih.gov

Minor metabolites have also been identified, including 7-methyl-1-naphthol (B1594480) and 7-methyl-2-naphthol, which have been found in the urine of several species following oral exposure. epa.gov

Table 1: Major Urinary Metabolites of this compound in Mammals

Metabolite NamePrecursorMetabolic ProcessPercentage of Urinary Radioactivity (where available)
2-Naphthuric acid (Naphthoylglycine)2-Naphthoic acidGlycine Conjugation30-35% (in rats) nih.gov
2-Naphthoic acid glucuronide2-Naphthoic acidGlucuronidationPart of 76% from methyl oxidation products (in guinea pigs) nih.gov
Dihydrodiols (3,4-, 5,6-, 7,8-)Epoxide intermediatesEpoxide Hydrolase6-8% (in rats) nih.gov
Unchanged this compoundThis compound-3-5% (in rats) nih.gov

Role of Cytochrome P450 Enzymes and Other Enzyme Systems

Cytochrome P450 (CYP) monooxygenases are the primary enzymes responsible for initiating the metabolism of this compound. epa.govnih.gov These enzymes catalyze both the initial oxidation of the methyl group and the epoxidation of the aromatic rings. epa.govcdc.gov Specific CYP isozymes, including those from the CYP1A and CYP1B families, are involved in the ring epoxidation reactions. epa.gov The recombinant mouse CYP2F2 has been shown to metabolize this compound, leading to the formation of 2-naphthaldehyde in vitro. epa.govcdc.gov In fact, CYP2F2 is considered to play a key role in the species- and cell-selective toxicity of naphthalene (B1677914) and its derivatives. researchgate.netcapes.gov.br

Other enzyme systems are crucial for the subsequent steps of biotransformation. Epoxide hydrolase is responsible for converting the reactive epoxide intermediates into the more stable dihydrodiols. epa.govcdc.gov The conjugation of 2-naphthoic acid with glycine is catalyzed by an amino acid transferase, which involves ATP-dependent acid:CoA ligase and N-acyltransferase. epa.gov The glucuronidation of 2-naphthoic acid is carried out by uridine (B1682114) diphosphate (B83284) glucuronosyltransferase. epa.gov

Conjugation Reactions (e.g., glutathione (B108866) conjugates)

Conjugation reactions are a critical part of the detoxification process for this compound metabolites. The most prominent conjugation product is 2-naphthuric acid, formed from the reaction of 2-naphthoic acid with glycine. epa.gov

Another vital conjugation pathway involves glutathione (GSH). The reactive epoxide intermediates formed during ring oxidation can be conjugated with GSH. epa.govcdc.gov This reaction can be catalyzed by glutathione S-transferases (GSTs) or can occur spontaneously. epa.govepa.gov These glutathione conjugates are a means of detoxifying the reactive epoxides. epa.gov The formation of S-(7-methyl-1-naphthyl)glutathione has been demonstrated in vitro using guinea pig liver homogenates. nih.gov Furthermore, hydroxy-glutathionyl-dihydro-2-methylnaphthalenes have been detected after incubating this compound with mouse hepatic microsomes or recombinant mouse CYP2F2 enzyme in the presence of GST. epa.gov A cysteine derivative, likely a breakdown product of a glutathione conjugate, has also been reported in the urine of guinea pigs. nih.gov

Cellular and Subcellular Toxicity Mechanisms

The toxicity of this compound is linked to its metabolic activation into reactive intermediates. epa.gov While the liver is a primary site of metabolism, the lung is a significant target for toxicity, particularly specific cell types within the bronchioles. epa.govepa.gov

Cytotoxicity in Specific Cell Types (e.g., Clara Cells)

A primary target for this compound-induced toxicity in the lungs of mice are the nonciliated bronchiolar epithelial cells, also known as Clara cells. epa.govnih.gov Intraperitoneal administration of this compound in mice leads to dose-dependent injury to these cells. nih.gov The damage is characterized by abnormalities, exfoliation from the airways, and in severe cases, a completely denuded epithelium. epa.govnih.gov Ciliated cells in the bronchiolar epithelium can also be affected, appearing flattened and vacuolated at high doses. nih.gov

The selective toxicity towards Clara cells is thought to be due to the high concentration of cytochrome P450 enzymes within these cells, which leads to in situ metabolic activation of this compound to cytotoxic reactive metabolites. nih.govtaylorandfrancis.com The mechanism of acute Clara cell toxicity for this compound is hypothesized to be similar to that of naphthalene, involving ring epoxidation to form reactive species like epoxides and quinones that then interact with cellular components. epa.govepa.gov

Inducement of Alveolar Proteinosis

Chronic exposure to this compound has been shown to induce pulmonary alveolar proteinosis in mice. oup.comcdc.gov This condition is characterized by the accumulation of surfactant-like material (lipids and proteins) within the alveoli. researchgate.netnih.gov In studies where mice were fed diets containing this compound for 81 weeks, a significant incidence of pulmonary alveolar proteinosis was observed. oup.com Similar findings were noted with dermal application of a methylnaphthalene mixture. nih.gov

The pathogenesis is thought to involve hyperplasia and hypertrophy of type II pneumocytes, the cells responsible for producing surfactant. nih.gov These altered cells may produce an excess of lamellar bodies, the storage form of surfactant, which are then released into the alveolar spaces, leading to the observed proteinosis. nih.gov While the exact mechanisms are not fully understood, it is suggested that this compound may interfere with the catabolism or secretion of surfactant proteins. nih.gov Interestingly, in mice chronically exposed to this compound, evidence of the acute bronchiolar lesions and Clara cell toxicity seen with acute exposures was not found, suggesting different mechanisms or cellular responses depending on the duration of exposure. epa.govepa.gov

Table 2: Summary of this compound-Induced Pathologies

Pathological FindingTarget Organ/TissueKey Cellular TargetExposure ConditionProposed Mechanism
Bronchiolar NecrosisLungClara Cells, Ciliated CellsAcuteMetabolic activation by CYP enzymes in Clara cells to form reactive epoxides. epa.govnih.gov
Pulmonary Alveolar ProteinosisLungType II PneumocytesChronicHyperplasia and hypertrophy of Type II pneumocytes leading to overproduction of surfactant material. oup.comnih.gov

Genotoxicity and Mutagenicity Assessments

The genotoxic and mutagenic potential of this compound has been the subject of scientific investigation to understand its capacity to induce genetic damage.

Covalent binding to DNA, forming DNA adducts, is a critical mechanism by which chemical carcinogens can initiate mutations and potentially lead to cancer. researchgate.net Research has shown that metabolites of naphthalene, a related compound, can form DNA adducts. cdc.govnih.gov Specifically, 1,2-naphthoquinone (B1664529), a metabolite of naphthalene, has been shown to form N-7 guanine (B1146940) adducts in DNA. epa.gov While direct studies on DNA adduct formation by this compound itself are limited, the metabolic pathways of methylated naphthalenes suggest that their reactive intermediates could also potentially bind to DNA. For instance, studies with 2-naphthyl isocyanate, a derivative of 2-naphthalene, demonstrated the formation of a specific DNA adduct, N4-2-naphthyl-carbamoyl-2'-deoxycytidine (NCdC). nih.gov The formation of such adducts can lead to mutations during DNA replication. researchgate.net The relevance of these findings to this compound requires further investigation into its specific metabolic activation pathways and the reactivity of its metabolites with DNA.

Table 1: Studies on DNA Adduct Formation by Naphthalene and Related Compounds This table is interactive. Users can sort columns by clicking on the headers.

Compound Adduct Type/Observation Study Type Reference
Naphthalene Radiolabeled naphthalene and 1,2-naphthoquinone covalently bound to DNA. In vitro (tissue explants) cdc.gov
1,2-Naphthoquinone Formation of N-7 guanine adducts. In vitro epa.gov
2-Naphthyl isocyanate N4-2-naphthyl-carbamoyl-2'-deoxycytidine (NCdC) adducts. In vitro nih.gov

Sister chromatid exchange (SCE) analysis is a sensitive cytogenetic assay used to detect DNA damage. tums.ac.irscirp.org Studies on this compound have shown that in the presence of a mammalian metabolic activation system (S9 mix), it can induce a significant increase in SCE frequencies in human lymphocytes in vitro. nih.gov However, this increase was observed to be less than twice the control level. nih.gov Without metabolic activation, this compound did not show a significant cytogenetic effect. nih.gov These findings suggest that metabolic activation is necessary for this compound to exert its genotoxic effects, leading to an increase in SCEs. nih.gov It is important to note that while statistically significant, the observed increase in SCEs was modest, which has led some researchers to conclude that this compound should not be classified as a potent genotoxic substance based on this endpoint alone. nih.gov

Table 2: Sister Chromatid Exchange (SCE) Frequencies Induced by this compound This table is interactive. Users can sort columns by clicking on the headers.

Condition Observation Conclusion Reference
With metabolic activation (S9 mix) Significantly increased SCE frequencies in human lymphocytes. Metabolic activation is required for the induction of SCEs. nih.gov
Without metabolic activation No significant induction of cytogenetic effects. This compound itself is not directly genotoxic. nih.gov

DNA Adduct Formation

Carcinogenicity Studies and Oncogenic Effects

The carcinogenic potential of this compound has been evaluated in animal studies. In a long-term feeding study, B6C3F1 mice were administered diets containing 0.075% or 0.15% of this compound for 81 weeks. nih.gov The results of this study showed no oncogenic potential in the mice. oecd.org However, it is worth noting that a structurally similar compound, 1-methylnaphthalene (B46632), did show an increased incidence of bronchiolar/alveolar adenomas in male mice under similar study conditions. nih.gov The U.S. Environmental Protection Agency (EPA) has classified the available data for this compound as inadequate for an assessment of human carcinogenic potential due to the absence of evidence in humans and limited, equivocal evidence in animals. health.state.mn.us The National Toxicology Program (NTP) has classified naphthalene, the parent compound, as "reasonably anticipated to be a human carcinogen" based on findings of nasal tumors in rats and lung tumors in female mice. nih.gov

Table 3: Summary of Carcinogenicity Findings for this compound and Related Compounds This table is interactive. Users can sort columns by clicking on the headers.

Compound Species Route of Exposure Key Findings Reference
This compound B6C3F1 Mice Oral (diet) No oncogenic potential observed. nih.govoecd.org
1-Methylnaphthalene B6C3F1 Mice Oral (diet) Increased incidence of bronchiolar/alveolar adenomas in males. nih.gov
Naphthalene Rats Inhalation Nasal respiratory epithelial adenomas and olfactory epithelial neuroblastomas. nih.gov
Naphthalene Female Mice Inhalation Pulmonary alveolar/bronchiolar adenomas. nih.gov

Receptor-Mediated Effects (e.g., Aryl Hydrocarbon Receptor activation)

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in mediating the toxic effects of many aromatic hydrocarbons. nih.gov Upon binding to a ligand, the AhR complex translocates to the nucleus and activates the expression of genes involved in xenobiotic metabolism, such as those in the Cytochrome P450 family (e.g., CYP1A1, CYP1A2). mdpi.com Research has indicated that this compound can act as a ligand for the AhR. figshare.com However, studies on the parent compound, naphthalene, have shown that it does not activate transcription via the AhR in an in vitro luciferase reporter assay. nih.gov In contrast, some naphthalene metabolites, such as 1,2-naphthoquinone and 1,4-naphthoquinone, have been shown to stimulate AhR-dependent gene expression. mdpi.com The activation of the AhR signaling pathway by this compound could potentially lead to the induction of metabolic enzymes, which may, in turn, influence its own metabolism and toxicity.

Table 4: Aryl Hydrocarbon Receptor (AhR) Activation by this compound and Related Compounds This table is interactive. Users can sort columns by clicking on the headers.

Compound AhR Activation Study Type/Observation Reference
This compound Yes Ligand for AhR. figshare.com
Naphthalene No Did not activate transcription via AhR in a luciferase reporter assay. nih.gov
1,2-Naphthoquinone Yes Stimulated AhR-dependent gene expression. mdpi.com
1,4-Naphthoquinone Yes Stimulated AhR-dependent gene expression. mdpi.com

Future Research Directions and Emerging Frontiers in 2 Methylnaphthalene Studies

Development of Novel Catalytic Technologies for Selective Transformations

The selective transformation of 2-methylnaphthalene (B46627) into high-value chemical intermediates is a significant area of ongoing research. A primary focus is the oxidation of this compound to 2-methyl-1,4-naphthoquinone, also known as menadione (B1676200) or vitamin K3. ajrconline.orgresearchgate.netresearchgate.netoup.comacademie-sciences.fr Traditional synthesis methods often involve stoichiometric oxidants like chromium trioxide, which generate substantial toxic waste. academie-sciences.fr Consequently, the development of greener, more efficient catalytic systems is a key objective.

Recent research has explored a variety of catalytic approaches:

Heterogeneous Catalysis: Selenium-substituted MCM-41 (SeMCM-41) has been shown to be an effective and recyclable heterogeneous catalyst for the oxidation of this compound using hydrogen peroxide as the oxidant. researchgate.net Similarly, lanthanum-doped MCM-41 has demonstrated high substrate conversion under mild conditions. researchgate.net Palladium(II)-polystyrene sulfonic acid resin has also been utilized, achieving moderate yields of 2-methyl-1,4-naphthoquinone. oup.com

Homogeneous Catalysis: Methyltrioxorhenium(VII) has been employed as a catalyst in a homogeneous system with hydrogen peroxide and acetic anhydride, demonstrating high yields and selectivity. researchgate.net Metalloporphyrins have also been investigated for the oxidation of this compound. ajrconline.org

Shape-Selective Alkylation: Another important transformation is the shape-selective methylation of this compound to produce specific dimethylnaphthalene (DMN) isomers, particularly 2,6-DMN, a precursor for polyethylene (B3416737) naphthalate (PEN). scirp.orgijcce.ac.ir Zeolite catalysts, such as ZSM-5, H-beta, and SAPO-11, are extensively studied for this purpose due to their defined pore structures that can control the regioselectivity of the methylation reaction. scirp.orgijcce.ac.irresearchgate.netcas.czrsc.org Modifications of these zeolites, for instance with platinum or NH4F, are being explored to enhance catalytic activity and selectivity towards the desired 2,6-DMN isomer. researchgate.net

Future research in this area will likely concentrate on designing even more robust, selective, and environmentally benign catalysts. This includes the development of novel nanomaterials and supported catalysts with precisely controlled active sites to maximize the yield of desired products while minimizing waste and energy consumption.

Advanced Bioremediation and Environmental Management Strategies

This compound is a significant environmental contaminant found in crude oil and fuel spills, posing a toxic threat to various organisms. ethz.chethz.ch Developing effective bioremediation strategies is crucial for managing contaminated sites. Research is actively exploring the metabolic capabilities of microorganisms to degrade this compound under different environmental conditions.

Aerobic Degradation: Under aerobic conditions, several bacterial strains, including Pseudomonas putida, can utilize this compound as a sole source of carbon and energy. ethz.chacs.org The degradation pathways typically involve either the oxidation of the methyl group to form 2-naphthoic acid or the oxidation of the aromatic ring, leading to the formation of methylsalicylates and methylcatechols. ethz.ch Recent studies using advanced techniques like Raman-activated cell sorting with stable isotope probing (RACS-SIP) have identified specific microbes like Sphingomonas sp. and Pseudomonas sp. as key players in the in-situ degradation of this compound in petroleum-contaminated wastewater. acs.org These studies revealed distinct degradation mechanisms, with Sphingomonas sp. hydroxylating the non-methylated ring and Pseudomonas sp. utilizing both ring hydroxylation and methyl group oxidation. acs.org

Anaerobic Degradation: Anaerobic biodegradation of this compound is also a critical process, particularly in subsurface environments. ethz.ch Sulfate-reducing bacterial consortia have been shown to degrade this compound. ethz.chasm.orgtandfonline.comtandfonline.com A common pathway involves the initial addition of fumarate (B1241708) to the methyl group, followed by a series of reactions that lead to the formation of 2-naphthoic acid. ethz.chtandfonline.comtandfonline.comd-nb.infooup.com This intermediate is then further degraded through ring reduction. ethz.choup.com Iron-reducing enrichment cultures have also been shown to degrade this compound, with 2-naphthoic acid being a detected metabolite. d-nb.info

Future research will focus on:

Isolating and characterizing novel microbial strains with enhanced degradation capabilities.

Understanding the complex interactions within microbial consortia to optimize degradation efficiency. acs.org

Developing and applying advanced molecular and analytical techniques to elucidate the complete metabolic pathways and regulatory networks involved in this compound degradation.

Engineering robust microbial consortia for practical application in bioremediation technologies for contaminated soil and water. acs.org

Refined Computational Models for Predicting Reactivity and Environmental Fate

Computational modeling is becoming an indispensable tool for understanding the behavior of this compound in both chemical and biological systems. These models offer a way to predict its reactivity, environmental distribution, and potential toxicity without extensive and costly experimental work.

Quantum chemistry calculations are being used to investigate the reaction mechanisms of this compound with atmospheric oxidants like hydroxyl (OH) radicals. researchgate.net These studies help to elucidate the initial steps of atmospheric degradation, which is crucial for predicting the formation of secondary organic aerosols and other atmospheric pollutants.

Quantitative Structure-Activity Relationship (QSAR) models are another area of active development. While specific QSAR models for this compound are part of the broader effort to model polycyclic aromatic hydrocarbons (PAHs), they aim to correlate the molecular structure of this compound and its metabolites with their biological activity and toxicity.

Future research in this domain will likely involve:

Developing more accurate and sophisticated multi-scale models that can bridge the gap from molecular-level interactions to macroscopic environmental phenomena.

Integrating experimental data with computational models to refine and validate their predictive power.

Expanding the application of machine learning and artificial intelligence to develop predictive models for the environmental fate and toxicological endpoints of this compound and related compounds.

Exploration of this compound Chemistry in Astrobiological Contexts

The study of polycyclic aromatic hydrocarbons (PAHs) is central to astrobiology, as these molecules are considered to be a significant component of interstellar carbon and may have played a role in the origin of life. anr.frpnas.orgastrochem.orgastron-soc.inchemistryviews.org this compound has been identified in carbonaceous chondrite meteorites, suggesting its formation in extraterrestrial environments. oup.comstanford.eduresearchgate.net

Recent experimental and theoretical studies have provided compelling evidence for the formation of this compound in the interstellar medium (ISM). researchgate.netacs.orgosti.gov One proposed mechanism involves the barrierless gas-phase reaction of the para-tolyl radical with vinylacetylene. researchgate.netacs.orgosti.gov This type of reaction can occur at the extremely low temperatures found in the ISM, suggesting a viable pathway for the formation of methylated PAHs in space. researchgate.netacs.orgosti.gov The presence of methylated PAHs like this compound in meteorites, but not in terrestrial soil samples from the same collection sites, further supports an abiotic, extraterrestrial origin for these molecules. arxiv.org

Future astrobiological research on this compound will likely focus on:

Further elucidating the formation and destruction pathways of this compound and other PAHs under conditions that simulate various astrophysical environments. researchgate.netresearchgate.netacs.org

Analyzing the isotopic composition of this compound in meteorites to gain deeper insights into its origins and the chemical processes of the early solar system.

Investigating the potential role of this compound and other simple PAHs as precursors for more complex organic molecules, including those of prebiotic significance. pnas.org

Using advanced astronomical observations to search for the spectral signatures of this compound and other specific PAHs in the interstellar medium. astrochem.org

Investigation of Complex Biological Interactions and Toxicological Pathways at Molecular Level

Understanding the molecular mechanisms underlying the toxicity of this compound is essential for assessing its risk to human health and ecosystems. While it is known to be toxic, particularly to the lungs in animal models, the precise molecular pathways leading to these effects are still under investigation. epa.govepa.govcdc.gov

The metabolism of this compound is a key determinant of its toxicity. epa.govcdc.govnih.gov It is primarily metabolized by cytochrome P450 (CYP) enzymes. epa.govcdc.gov The major metabolic pathway involves the oxidation of the methyl group to form 2-hydroxymethylnaphthalene, which is further oxidized to 2-naphthoic acid. epa.govcdc.gov A smaller fraction of this compound undergoes ring epoxidation, which can lead to the formation of reactive metabolites. epa.govcdc.gov These reactive intermediates can covalently bind to cellular macromolecules like DNA and proteins, potentially initiating toxic events. nih.govresearchgate.net

Studies have shown that exposure to this compound can lead to the depletion of glutathione (B108866), an important antioxidant, in tissues like the liver and lungs, suggesting that oxidative stress is a component of its toxic mechanism. nih.gov

Future research in this area will aim to:

Identify the specific reactive metabolites responsible for the observed toxicity. epa.gov

Elucidate the precise interactions of these metabolites with cellular targets, including specific proteins and DNA sequences.

Investigate the downstream cellular signaling pathways that are perturbed by this compound exposure, leading to cellular damage and organ toxicity.

Use transcriptomics, proteomics, and metabolomics to gain a comprehensive, systems-level understanding of the biological response to this compound.

Explore the potential for inter-individual differences in metabolism and susceptibility to this compound toxicity.

Q & A

Q. 1.1. What are the primary sensitive biological endpoints for 2-methylnaphthalene toxicity in animal models, and how are these identified experimentally?

Methodological Answer: Sensitive endpoints are determined through systematic toxicological assessments in controlled animal studies. For this compound, respiratory tract inflammation and hepatic effects (e.g., enzyme induction, histopathological changes) are critical outcomes. Studies typically use inhalation or oral exposure routes in rodents, with endpoints evaluated via histopathology, bronchoalveolar lavage fluid analysis, and liver function biomarkers (ALT, AST). Systematic reviews prioritize outcomes consistently observed across studies with low risk of bias, as outlined in ATSDR’s inclusion criteria (Table B-1) .

Q. 1.2. What experimental designs are recommended for assessing acute vs. chronic toxicity of this compound?

Methodological Answer:

  • Acute toxicity: Use single-dose exposure (e.g., 4–24 hours) with endpoints measured within 72 hours. Mortality, clinical signs, and organ-specific effects (e.g., lung edema) are prioritized.
  • Chronic toxicity: Employ subchronic (90-day) or chronic (2-year) exposure models in rodents. Include longitudinal monitoring of body weight, hematological parameters, and histopathological evaluations of target organs (liver, lungs). Dose selection should align with OECD guidelines and account for bioaccumulation potential .

Q. 1.3. How are non-peer-reviewed studies integrated into toxicological assessments of this compound?

Methodological Answer: Non-peer-reviewed studies undergo rigorous peer review by at least three ATSDR-selected experts to mitigate bias. Inclusion requires relevance to hazard identification (e.g., mechanistic data on metabolic activation) and alignment with predefined criteria (Table B-1). Data from such studies are labeled as "supporting evidence" and weighted lower than peer-reviewed findings in confidence ratings .

Advanced Research Questions

Q. 2.1. How can contradictory data on this compound’s carcinogenic potential be resolved?

Methodological Answer: Contradictions arise from species-specific responses and exposure variability. To resolve discrepancies:

Dose-response reanalysis: Apply benchmark dose modeling to low-dose extrapolation.

Mechanistic studies: Investigate metabolic activation pathways (e.g., CYP450-mediated oxidation to reactive quinones) and DNA adduct formation.

Epidemiological synthesis: Prioritize studies with direct exposure measurements (e.g., urinary metabolites like 2-naphthol) over ecological designs.
ATSDR’s framework rates confidence levels based on consistency, study quality, and biological plausibility (Tables C-6, C-7) .

Q. 2.2. What advanced methodologies are used to study anaerobic microbial degradation of this compound?

Methodological Answer: Anaerobic degradation by sulfate-reducing bacteria (e.g., strain N47) is studied via:

Metabolite tracking: Using GC-MS to identify intermediates like naphthyl-2-methyl-succinate and 2-naphthoyl-CoA.

Enzyme assays: Characterize benzylsuccinate synthase and CoA-transferase activity in cell-free extracts.

Isotopic labeling: 13C^{13}\text{C}-tracer experiments validate carbon flow pathways. Field validation involves detecting metabolites in petroleum-contaminated aquifers .

Q. 2.3. How can systematic review frameworks address gaps in this compound’s toxicological database?

Methodological Answer: ATSDR’s 8-step framework identifies gaps through:

Outcome prioritization: Focus on high-confidence outcomes (e.g., respiratory effects) with insufficient dose-response data.

Risk of bias assessment: Exclude studies with poor randomization or incomplete outcome reporting (Tables C-6, C-7).

Evidence integration: Use weight-of-evidence approaches to recommend targeted research (e.g., chronic inhalation studies) .

Methodological Guidance

Q. 3.1. What criteria are used to evaluate the risk of bias in animal studies of this compound?

Methodological Answer: Key criteria include:

  • Randomization: Was dose allocation adequately randomized?
  • Blinding: Were investigators blinded to exposure groups during outcome assessment?
  • Confounders: Were variables like age, sex, and housing conditions controlled?
    Studies failing these criteria are rated "high risk" and excluded from hazard conclusions (Table C-7) .

Q. 3.2. How are environmental monitoring data for this compound validated in exposure assessments?

Methodological Answer:

Matrix-specific sampling: Use solid-phase microextraction (SPME) for air or sediment matrices.

Quality controls: Spike recovery tests (85–115%) and inter-lab comparisons ensure precision.

Biomonitoring: Correlate environmental levels with urinary 2-naphthol in exposed populations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methylnaphthalene
Reactant of Route 2
2-Methylnaphthalene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.